molecular formula C22H24N6OS B10861208 (S)-GSK-3685032

(S)-GSK-3685032

Cat. No.: B10861208
M. Wt: 420.5 g/mol
InChI Key: KNKHRZYILDZLRE-IBGZPJMESA-N
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Description

(S)-GSK-3685032 is a useful research compound. Its molecular formula is C22H24N6OS and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24N6OS

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

InChI

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m0/s1

InChI Key

KNKHRZYILDZLRE-IBGZPJMESA-N

Isomeric SMILES

CCC1=C(C(=NC(=C1C#N)S[C@@H](C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N

Origin of Product

United States

Foundational & Exploratory

(S)-GSK-3685032 mechanism of inaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Inaction of (S)-GSK-3685032

Introduction

This compound is the inactive stereoisomer of GSK3685032, a potent, first-in-class, reversible, and highly selective inhibitor of DNA Methyltransferase 1 (DNMT1).[1][2] In drug development and molecular biology research, such inactive isomers serve as critical negative controls to confirm that the biological effects observed with the active compound are genuinely due to its specific interaction with the intended target.[1][3] The mechanism of inaction for this compound is not due to metabolic instability or poor cell permeability but is intrinsically linked to its three-dimensional stereochemistry. Its spatial arrangement prevents it from effectively binding to the DNMT1-DNA complex, a prerequisite for enzymatic inhibition. This guide elucidates this mechanism by first detailing the action of its active counterpart, (R)-GSK-3685032, and then contrasting it with the structural basis for the inactivity of the (S)-isomer.

The Active Isomer: (R)-GSK-3685032 Mechanism of Action

To comprehend the inaction of the (S)-isomer, one must first understand the mechanism of the active (R)-isomer, referred to as GSK3685032 in most literature.

DNA methylation is a fundamental epigenetic mechanism where methyl groups are added to DNA, primarily at CpG sites, leading to transcriptional silencing.[3][4][5] DNMT1 is the key "maintenance" methyltransferase, responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication.[3][5] In many cancers, aberrant hypermethylation silences tumor suppressor genes.[4][5]

GSK3685032 is a non-covalent, non-nucleoside inhibitor that selectively targets DNMT1.[6][7][8] Crystallographic studies have revealed its unique mechanism: it competes with the active-site loop of DNMT1 to penetrate and bind within the minor groove of hemi-methylated DNA.[3][4] This action physically obstructs the DNMT1 enzyme from methylating the daughter DNA strand, leading to a passive, replication-dependent demethylation of the genome.[9] The consequences of this inhibition are the reversal of hypermethylation, reactivation of silenced genes (including immune-related genes), and subsequent inhibition of cancer cell growth.[6][7][10][11]

Core Mechanism of Inaction: Stereochemical Hindrance

The core of this compound's inaction lies in the principles of stereochemistry. This compound and (R)-GSK-3685032 are enantiomers—mirror images of each other that are not superimposable. Biological macromolecules, such as enzymes and their binding sites, are chiral themselves and thus can distinguish between enantiomers with high specificity.

The precise three-dimensional conformation of the active (R)-isomer allows it to fit perfectly into the binding pocket formed by DNMT1 and the hemi-methylated DNA substrate. This "lock-and-key" fit is stabilized by specific molecular interactions. In contrast, the (S)-isomer, with its mirrored configuration at the chiral center, is unable to achieve the same orientation. This results in steric hindrance—a clash between the atoms of the inhibitor and the binding site—preventing the formation of a stable complex.

This principle is validated by studies on other closely related but inactive analogs, such as GSK3510477. This analog, despite its structural similarity, fails to bind to the DNMT1-DNA complex and shows no effect on cell growth or caspase activity, confirming that the observed phenotypic effects of the active compound are strictly dependent on proper target engagement.[3] Therefore, the "mechanism of inaction" for this compound is a failure to bind its target due to an incompatible three-dimensional structure.

Data Presentation

The following tables summarize the quantitative data for the active inhibitor, GSK3685032, providing a benchmark against which the inaction of the (S)-isomer is measured.

Table 1: Biochemical Potency of GSK3685032

Compound / Isomer Target IC50 (µM) Selectivity Mechanism
(R)-GSK-3685032 DNMT1 0.036 >2,500-fold vs DNMT3A/3B Non-covalent, Reversible [3][6][10][11]
(R)-GSK-3685032 DNMT3A/3L >100 - -[10][11]
(R)-GSK-3685032 DNMT3B/3L >100 - -[10][11]
(R)-GSK-3685032 Other Methyltransferases (n=34) >10 High -[3]

| This compound | DNMT1 | Inactive | N/A | Used as an experimental control [1] |

Table 2: Cellular Activity of GSK3685032 in Hematologic Cancer Cell Lines

Compound / Isomer Cell Lines Endpoint Median gIC50 (µM) Outcome
(R)-GSK-3685032 Panel of 51 lines (Leukemia, Lymphoma, Myeloma) Cell Growth Inhibition (6 days) 0.64 Potent anti-proliferative effect[6][11][12]

| This compound | N/A (as control) | Cell Growth Inhibition | Inactive | No significant effect on cell growth |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data and understanding how the inactivity of this compound is confirmed.

DNMT1 Biochemical Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantitatively measures the enzymatic activity of DNMT1 and its inhibition by test compounds.

  • Principle: The assay measures the incorporation of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM), [³H-SAM], onto a biotinylated, hemi-methylated DNA substrate.

  • Methodology:

    • Recombinant human DNMT1 enzyme is incubated with the hemi-methylated DNA substrate.

    • A solution of the test compound ((R)-GSK-3685032 or this compound) at various concentrations is added to the reaction wells.

    • The enzymatic reaction is initiated by the addition of [³H-SAM].

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated DNA substrate binds to the beads.

    • When a [³H]-methyl group is incorporated into the DNA, it is brought into close proximity to the scintillant in the bead, generating a light signal that is detected by a microplate reader.

  • Data Analysis: The signal intensity is proportional to DNMT1 activity. The results for this compound show no significant reduction in signal across a wide range of concentrations, confirming its lack of enzymatic inhibition. In contrast, (R)-GSK-3685032 shows a dose-dependent decrease in signal, from which an IC50 value is calculated.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the growth of cancer cells.

  • Principle: The assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Methodology:

    • Hematologic cancer cells (e.g., MV4-11 acute myeloid leukemia cells) are seeded into 96-well plates.[6]

    • Cells are treated with a range of concentrations of (R)-GSK-3685032 or this compound. A vehicle-only (e.g., DMSO) well serves as a negative control.

    • The plates are incubated for a period of 3 to 6 days to allow for cell division.[6]

    • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

    • Luminescence is read on a plate reader.

  • Data Analysis: For this compound, the luminescence remains comparable to the vehicle control, indicating no impact on cell proliferation. For (R)-GSK-3685032, a dose-dependent decrease in luminescence is observed, allowing for the calculation of a growth inhibition IC50 (gIC50).[6]

Mandatory Visualizations

G cluster_0 Epigenetic Regulation cluster_1 Pharmacological Intervention DNMT1 DNMT1 (Maintenance Methyltransferase) Maintained_DNA Fully Methylated DNA DNMT1->Maintained_DNA Adds Methyl Group Hypomethylation Passive DNA Hypomethylation DNMT1->Hypomethylation Inhibition leads to... SAM SAM (Methyl Donor) SAM->DNMT1 Hemi_DNA Hemi-methylated DNA (During Replication) Hemi_DNA->DNMT1 Gene_Silencing Tumor Suppressor Gene Silencing Maintained_DNA->Gene_Silencing R_GSK (R)-GSK-3685032 (Active Inhibitor) R_GSK->DNMT1 Inhibits Gene_Activation Gene Reactivation Hypomethylation->Gene_Activation

Caption: Signaling pathway of DNMT1 inhibition by (R)-GSK-3685032.

G cluster_R (R)-Isomer (Active) cluster_S (S)-Isomer (Inactive) R_isomer (R)-GSK-3685032 Target DNMT1-DNA Binding Site R_isomer->Target Binds R_Binding Correct 3D Fit R_Inhibition DNMT1 Inhibition R_Binding->R_Inhibition S_isomer This compound S_isomer->Target Fails to Bind S_Binding Steric Mismatch (No Fit) S_Inhibition No Inhibition S_Binding->S_Inhibition Target->R_Binding Target->S_Binding

Caption: Logical relationship of stereoisomer activity and binding.

G start Start: Prepare Reagents (Enzyme, DNA, [3H]-SAM) add_compound Add Test Compound ((S)- or (R)-GSK-3685032) start->add_compound initiate_reaction Initiate Reaction (Add [3H]-SAM & Incubate) add_compound->initiate_reaction stop_reaction Stop Reaction & Add Scintillation Beads initiate_reaction->stop_reaction read_signal Read Signal (Microplate Reader) stop_reaction->read_signal analyze Data Analysis read_signal->analyze result_inactive Result for (S)-Isomer: No Change in Signal => Inactive analyze->result_inactive result_active Result for (R)-Isomer: Dose-Dependent Signal Loss => Calculate IC50 analyze->result_active

Caption: Experimental workflow for a DNMT1 biochemical (SPA) assay.

References

Chiral Enantiomers (S)-GSK-3685032 and (R)-GSK-3685032: A Technical Deep Dive into Stereoselective DNMT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3685032 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns and a high-priority target in oncology. This technical guide provides a detailed comparative analysis of the (S) and (R) enantiomers of GSK-3685032, highlighting the critical role of stereochemistry in its biological activity. The information presented herein is curated from seminal publications and technical documentation to support research and development efforts in the field of epigenetics and cancer therapeutics.

Core Differences: Stereochemistry and Biological Activity

(S)-GSK-3685032 and (R)-GSK-3685032 are non-superimposable mirror images of each other, known as enantiomers. This seemingly subtle difference in their three-dimensional arrangement of atoms leads to a profound disparity in their biological function. The (R)-enantiomer is the biologically active form, potently inhibiting DNMT1, while the (S)-enantiomer is considered inactive and serves as a valuable negative control in experimental settings.[1] This stereospecificity underscores the precise molecular interactions required for effective inhibition of the DNMT1 enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for the active (R)-GSK-3685032 enantiomer.

Table 1: In Vitro Potency and Selectivity of (R)-GSK-3685032

TargetAssay TypeIC50 (µM)Selectivity vs. DNMT3A/3L & DNMT3B/3LReference
DNMT1Scintillation Proximity Assay (SPA)0.036>2,500-fold[2]

Table 2: Cellular Activity of (R)-GSK-3685032 in Hematologic Cancer Cell Lines

Cell Line Panel (51 total)AssayMedian Growth IC50 (gIC50) (µM)Reference
Leukemia, Lymphoma, Multiple Myeloma6-day proliferation assay0.64[2]

Mechanism of Action and Signaling Pathway

(R)-GSK-3685032 exerts its effect through competitive inhibition of DNMT1. It binds to the catalytic pocket of DNMT1, preventing the enzyme from methylating hemi-methylated DNA during replication. This leads to a passive, replication-dependent demethylation of the genome, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth.[3]

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_DNMT1_activity DNMT1 Activity cluster_inhibition Inhibition Hemi-methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi-methylated_DNA->DNMT1 Substrate Methylation Maintenance Methylation DNMT1->Methylation Catalyzes SAM S-adenosyl methionine (SAM) SAM->DNMT1 Co-factor R_GSK (R)-GSK-3685032 R_GSK->DNMT1 Inhibits

Mechanism of (R)-GSK-3685032 Inhibition of DNMT1

The inhibition of DNMT1 by (R)-GSK-3685032 leads to the restoration of normal gene expression patterns that are often silenced in cancer cells.

Downstream_Effects R_GSK (R)-GSK-3685032 DNMT1_Inhibition DNMT1 Inhibition R_GSK->DNMT1_Inhibition DNA_Demethylation Passive DNA Demethylation DNMT1_Inhibition->DNA_Demethylation TSG_Reactivation Tumor Suppressor Gene Reactivation DNA_Demethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Downstream Cellular Effects of (R)-GSK-3685032

Experimental Protocols

DNMT1 Inhibition Assay (Scintillation Proximity Assay)

This assay is a high-throughput method used to quantify the enzymatic activity of DNMT1 and assess the potency of inhibitors.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a biotinylated, hemi-methylated DNA substrate, tritiated S-adenosyl methionine ([³H]-SAM), and the DNMT1 enzyme in an appropriate assay buffer.

  • Compound Incubation: (R)-GSK-3685032, this compound, or a vehicle control is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature, during which DNMT1 transfers the [³H]-methyl group from SAM to the cytosine residues on the DNA substrate.

  • Detection: Streptavidin-coated SPA beads are added to the reaction. These beads bind to the biotinylated DNA substrate. When a [³H]-methyl group has been incorporated into the DNA, the bead is brought into close proximity with the scintillant embedded in the bead, resulting in the emission of light.

  • Data Analysis: The light signal is measured using a microplate scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SPA_Workflow Step1 1. Prepare Reaction Mixture: - Biotinylated hemi-methylated DNA - [³H]-SAM - DNMT1 Enzyme Step2 2. Add Test Compound: (R)-GSK-3685032, this compound, or Vehicle Step1->Step2 Step3 3. Incubate to Allow Enzymatic Reaction Step2->Step3 Step4 4. Add Streptavidin-coated SPA Beads Step3->Step4 Step5 5. Measure Scintillation Signal Step4->Step5 Step6 6. Calculate IC50 Step5->Step6

DNMT1 Scintillation Proximity Assay Workflow
Chiral Separation of (S)- and (R)-GSK-3685032

The separation of the (S) and (R) enantiomers of GSK-3685032 is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). While the exact proprietary method may vary, a general protocol is outlined below. The synthesis of the individual enantiomers is detailed in patent WO2017216727A1.[4]

  • Column Selection: A chiral stationary phase (CSP) column is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. The ratio of the solvents is optimized to achieve the best separation.

  • Sample Preparation: A solution of the racemic GSK-3685032 is prepared in a suitable solvent.

  • Chromatographic Run: The sample is injected onto the chiral HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

  • Detection: The separated enantiomers are detected as they elute from the column, typically using a UV detector.

  • Fraction Collection: If preparative separation is required, the fractions corresponding to each enantiomer peak are collected.

Conclusion

The stark difference in biological activity between this compound and (R)-GSK-3685032 provides a compelling example of the importance of stereochemistry in drug design and development. (R)-GSK-3685032 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of DNMT1. The inactive (S)-enantiomer, in turn, serves as an indispensable tool for validating the on-target effects of its active counterpart. This technical guide provides a foundational understanding of these enantiomers, their differential activities, and the experimental approaches to their characterization, which will be of significant value to researchers in the field of epigenetic drug discovery.

References

Unraveling the Stereochemistry of GSK-3685032: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical stereochemical aspects of GSK-3685032, a first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1). Understanding the precise three-dimensional arrangement of this molecule is paramount to comprehending its potent and selective biological activity. This document provides a comprehensive overview of its stereochemistry, synthesis, and interaction with its target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Concepts: The Significance of Stereochemistry

GSK-3685032 possesses a single chiral center, giving rise to two enantiomers: (R)-GSK-3685032 and (S)-GSK-3685032. It is the (R)-enantiomer that constitutes the active pharmaceutical ingredient, exhibiting potent inhibitory activity against DNMT1.[1] The (S)-enantiomer serves as a crucial experimental control to demonstrate the stereospecificity of the biological effects. The distinct spatial arrangement of the substituents around the chiral carbon dictates the molecule's ability to bind effectively to the active site of the DNMT1 enzyme.

Synthesis and Chiral Resolution

The synthesis of GSK-3685032 is detailed in patent WO2017216727A1, specifically under Example 143.[1] While the full, unabridged synthesis protocol is proprietary, the key steps involve the construction of the substituted pyridine core, followed by the introduction of the pyrazole and aminomethylcyclohexyl moieties.

A critical step in the synthesis is the resolution of the racemic mixture to isolate the desired (R)-enantiomer. This is typically achieved through preparative chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The isolation of the individual enantiomers is essential for ensuring the potency and safety of the final drug substance.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the stereospecific activity and properties of GSK-3685032.

Compound DNMT1 IC50 (µM) Selectivity over DNMT3A/3L Selectivity over DNMT3B/3L
(R)-GSK-36850320.036[2]>2,500-fold[2]>2,500-fold[2]
This compoundSignificantly less active (used as a negative control)--
Crystallographic Data (PDB ID: 6X9K)
Resolution2.65 Å[3]
R-Value Free0.228[3]
R-Value Work0.182[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

DNMT1 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds like GSK-3685032.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a biotinylated hemi-methylated DNA substrate, and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) in an appropriate assay buffer.

  • Compound Incubation: GSK-3685032, at varying concentrations, is pre-incubated with the DNMT1 enzyme to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the DNA substrate and ³H-SAM.

  • Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. Streptavidin-coated SPA beads are added, which bind to the biotinylated DNA. The proximity of the incorporated ³H-methyl groups to the scintillant in the beads results in the emission of light, which is measured using a microplate scintillation counter.

  • Data Analysis: The reduction in scintillation signal in the presence of the inhibitor is used to calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce DNMT1 activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The binding of a ligand, such as GSK-3685032, to its target protein, DNMT1, typically increases the protein's thermal stability.

Methodology:

  • Cell Treatment: Intact cells are treated with either vehicle (DMSO) or GSK-3685032 at a desired concentration.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble DNMT1 remaining at each temperature is quantified by a standard protein detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble DNMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GSK-3685032 indicates target engagement.

Signaling Pathway and Experimental Workflow

The mechanism of action of GSK-3685032 involves the direct inhibition of DNMT1, leading to a cascade of downstream effects. The following diagrams, generated using the DOT language, illustrate the signaling pathway and a typical experimental workflow.

Signaling_Pathway GSK3685032 (R)-GSK-3685032 DNMT1 DNMT1 GSK3685032->DNMT1 Inhibition Methylation DNA Methylation (Maintenance) DNMT1->Methylation Catalyzes Hypomethylation DNA Hypomethylation Hemi_methylated_DNA Hemi-methylated DNA Hemi_methylated_DNA->Methylation Gene_Silencing Transcriptional Repression Methylation->Gene_Silencing Gene_Activation Transcriptional Activation Hypomethylation->Gene_Activation Tumor_Supp_Genes Tumor Suppressor Genes Gene_Activation->Tumor_Supp_Genes Antitumor_Effects Anti-tumor Effects Gene_Activation->Antitumor_Effects

Caption: Signaling pathway of GSK-3685032 action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Synthesis Synthesis of (R) and (S) enantiomers Chiral_Sep Chiral HPLC Separation Synthesis->Chiral_Sep Biochem_Assay DNMT1 Inhibition Assay (IC50 Determination) Chiral_Sep->Biochem_Assay Cryst X-ray Crystallography (DNMT1-Inhibitor Complex) Chiral_Sep->Cryst Cell_Treatment Treatment of Cancer Cell Lines Biochem_Assay->Cell_Treatment CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Treatment->CETSA Methyl_Analysis Global DNA Methylation Analysis Cell_Treatment->Methyl_Analysis Gene_Exp Gene Expression Profiling (RNA-seq) Cell_Treatment->Gene_Exp Animal_Model Xenograft Mouse Model of AML Cell_Treatment->Animal_Model Treatment In Vivo Administration of GSK-3685032 Animal_Model->Treatment Efficacy Tumor Growth Inhibition and Survival Analysis Treatment->Efficacy

Caption: Experimental workflow for GSK-3685032 characterization.

References

(S)-GSK-3685032: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK-3685032 is the (S)-enantiomer of GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). While the (R)-enantiomer, GSK-3685032, is the biologically active form that has demonstrated significant potential in cancer therapy, this compound serves as a crucial experimental control for in-vitro and in-vivo studies.[1] This document provides a detailed technical guide on the chemical structure, properties, and biological context of this compound and its active counterpart.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.

Chemical Structure:

  • IUPAC Name: (2S)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide

  • CAS Number: 2170142-58-0

  • Molecular Formula: C₂₂H₂₄N₆OS

  • SMILES: N#CC1=C(N=C(S--INVALID-LINK--C(N)=O)C(C#N)=C1CC)N3CCC(N)CC3

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the isolated (S)-isomer are not extensively available in the public domain. The following table summarizes the known properties of the active (R)-isomer, GSK-3685032, which are expected to be very similar for the (S)-enantiomer, with the exception of optical rotation.

PropertyValueReference
Molecular Weight 420.53 g/mol [2]
Appearance Solid[3]
Solubility DMSO: 26.4 mg/mL (62.78 mM)[4]
Optical Purity (for R-isomer) 99% e.e.[5]

Biological Activity and Mechanism of Action

The biological activity of this class of compounds is primarily attributed to the (R)-enantiomer, GSK-3685032. It is a first-in-class, reversible, and highly selective non-nucleoside inhibitor of DNMT1.[6][7][8]

Mechanism of Action

GSK-3685032 exerts its effect by inhibiting the enzymatic activity of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. This inhibition leads to a passive demethylation of the genome in rapidly dividing cells, such as cancer cells. The key aspects of its mechanism include:

  • Selective DNMT1 Inhibition: GSK-3685032 shows high selectivity for DNMT1 over DNMT3A and DNMT3B.[2]

  • Reversible and Non-covalent Binding: Unlike traditional nucleoside analog inhibitors, GSK-3685032 binds to DNMT1 in a reversible and non-covalent manner.[7]

  • Induction of DNA Hypomethylation: Inhibition of DNMT1 leads to a significant reduction in global DNA methylation levels.[2][7]

  • Transcriptional Activation: The resulting hypomethylation leads to the re-expression of silenced genes, including tumor suppressor genes.[7]

Signaling Pathways

The inhibition of DNMT1 by GSK-3685032 triggers a cascade of downstream cellular events. The resulting DNA hypomethylation and re-expression of silenced genes can activate various signaling pathways, most notably those related to the immune response.

DNMT1_Inhibition_Pathway Signaling Pathway of DNMT1 Inhibition by GSK-3685032 cluster_drug_action Drug Action cluster_epigenetic_changes Epigenetic & Transcriptional Changes cluster_cellular_outcomes Cellular Outcomes GSK3685032 (R)-GSK-3685032 DNMT1 DNMT1 GSK3685032->DNMT1 Inhibition Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Gene_Activation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Activation Immune_Response Activation of Immune Response Pathways (Interferon Signaling, Antigen Presentation) Gene_Activation->Immune_Response Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Cell_Growth_Inhibition Apoptosis Apoptosis Cell_Growth_Inhibition->Apoptosis

Caption: Mechanism of action of (R)-GSK-3685032.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of GSK-3685032 and its enantiomer are crucial for researchers. The following sections provide summaries of key experimental procedures.

Synthesis of this compound

The synthesis of this compound and its (R)-enantiomer involves a multi-step chemical synthesis. While the detailed, step-by-step protocol from the primary literature's supplementary information is not publicly available, the general approach involves the chiral separation of a racemic mixture or an asymmetric synthesis to obtain the desired enantiomer. The synthesis would typically culminate in the coupling of the chiral phenylacetamide moiety with the substituted pyridine core.

DNMT1 Enzymatic Assay (Scintillation Proximity Assay)

The inhibitory activity of compounds against DNMT1 is often determined using a Scintillation Proximity Assay (SPA). This assay measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine (SAM) onto a biotinylated DNA substrate.[9][10][11]

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the DNMT1 enzyme, a biotinylated hemimethylated DNA substrate, and the test compound (this compound or its enantiomer) at various concentrations in an appropriate assay buffer.

  • Initiation: The enzymatic reaction is initiated by the addition of [³H]-SAM.

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

  • Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. These beads bind to the biotinylated DNA. When a [³H]-methyl group has been incorporated into the DNA, the proximity of the radioisotope to the scintillant in the bead results in the emission of light, which is measured using a scintillation counter.

  • Data Analysis: The amount of light emitted is proportional to the DNMT1 activity. The IC₅₀ value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.

SPA_Workflow DNMT1 Scintillation Proximity Assay Workflow Start Start Mix Prepare Reaction Mix: - DNMT1 Enzyme - Biotinylated DNA Substrate - Test Compound Start->Mix Initiate Initiate Reaction with [3H]-SAM Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction & Add SPA Beads Incubate->Stop Detect Measure Scintillation Stop->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for DNMT1 Scintillation Proximity Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[12][13][14][15][16]

General Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction by centrifugation.

  • Protein Detection: The amount of soluble target protein (DNMT1) in the supernatant is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

DNA Methylation Analysis

The effect of DNMT1 inhibitors on global DNA methylation in cells can be assessed using various techniques, such as whole-genome bisulfite sequencing (WGBS) or reduced representation bisulfite sequencing (RRBS).[17][18][19][20]

General Workflow for Bisulfite Sequencing:

  • Genomic DNA Extraction: DNA is isolated from cells treated with the test compound or vehicle.

  • Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Library Preparation and Sequencing: The bisulfite-converted DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined by comparing the sequence to the unconverted reference.

Summary of Quantitative Data

The following tables summarize the key quantitative data for the active (R)-isomer, GSK-3685032.

In Vitro Activity
ParameterValueCell Line/AssayReference
DNMT1 IC₅₀ 0.036 µMScintillation Proximity Assay[2][7]
Median Growth IC₅₀ 0.64 µMPanel of 51 hematological cancer cell lines[3]
In Vivo Efficacy
Animal ModelDosingOutcomeReference
MV4-11 or SKM-1 xenograft models 1-45 mg/kg, s.c.Dose-dependent tumor growth inhibition[7]

Conclusion

This compound is an essential tool for researchers studying the biological effects of its active enantiomer, GSK-3685032, a potent and selective DNMT1 inhibitor. Understanding the chemical properties, biological activity, and associated experimental protocols of both enantiomers is critical for the accurate interpretation of research findings and for the continued development of novel epigenetic therapies. This guide provides a comprehensive overview of the current knowledge of this compound and its active counterpart, serving as a valuable resource for the scientific community.

References

The Inert Nature of (S)-GSK-3685032: A Tale of Stereoselective Inactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the concept of biological inertness through the lens of (S)-GSK-3685032, the inactive enantiomer of the potent and selective DNA Methyltransferase 1 (DNMT1) inhibitor, GSK-3685032. In drug development, understanding the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. While the (R)-enantiomer of GSK-3685032 is a highly active compound, its (S)-counterpart serves as a crucial experimental control, demonstrating a profound lack of biological activity. This document will detail the evidence for this inertness, providing quantitative data for its active counterpart for comparison, outlining the experimental protocols used to assess its activity, and visualizing the underlying principles of its inaction.

Executive Summary

GSK-3685032 is a first-in-class, non-nucleoside, reversible, and selective inhibitor of DNMT1.[1] The biological activity of this compound resides entirely in its (R)-enantiomer. The (S)-enantiomer, this compound, is considered biologically inert and is utilized as a negative control in experimental settings.[2] This stereospecificity highlights the precise three-dimensional interaction required for the inhibition of DNMT1. While direct quantitative data for the (S)-enantiomer is not extensively published, a closely related inactive analog, GSK3510477, which shares the same core structure but lacks the specific stereochemistry required for binding, has been shown to be devoid of activity in a range of assays.[3] This guide will leverage data from the active (R)-enantiomer and the inactive analog to illustrate the biological inertness of this compound.

Data Presentation: A Study in Contrasts

The biological inertness of this compound is best understood in the context of the potent activity of its (R)-enantiomer. The following tables summarize the quantitative data for the active form of GSK-3685032, which stands in stark contrast to the lack of activity observed for its inactive counterparts.

Table 1: In Vitro Enzymatic Activity of GSK-3685032

TargetAssay TypeIC50 (µM)Selectivity vs. DNMT3A/3L & DNMT3B/3LReference
DNMT1Enzymatic0.036>2500-fold[4][5][6]
Other Methyltransferases (panel)Enzymatic>10-[4][6]
Kinases (panel)Enzymatic>10-

Table 2: Cellular Activity of GSK-3685032

Cell Line(s)Assay TypeEndpointValue (µM)Reference
Hematologic Cancer Cell Lines (panel of 51)Cell GrowthMedian Growth IC50 (gIC50)0.64[7]
MV4-11Cell Growth InhibitionTime-dependent decrease in gIC50-[7]
MV4-11Gene TranscriptionDose-dependent increase-[7]

In contrast, the inactive analog GSK3510477 showed no changes in cell growth or caspase activity, confirming that the observed phenotypic effects are dependent on DNMT1 inhibition.[3]

Experimental Protocols

The determination of the biological inertness of this compound relies on a suite of standardized in vitro and cellular assays. Below are detailed methodologies for the key experiments cited.

DNMT1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DNMT1.

  • Principle: A universal DNMT1 substrate is coated on a microplate. The DNMT1 enzyme transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the cytosine residues on the substrate. The extent of methylation is then detected using an antibody specific for 5-methylcytosine, which is subsequently quantified colorimetrically or fluorometrically.

  • Materials:

    • Recombinant human DNMT1 enzyme

    • DNMT1 substrate-coated microplate

    • S-adenosyl-L-methionine (SAM)

    • Test compounds (e.g., this compound, (R)-GSK-3685032)

    • Anti-5-methylcytosine primary antibody

    • HRP-conjugated secondary antibody

    • Colorimetric substrate (e.g., TMB)

    • Stop solution

    • Assay buffer and wash buffer

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • To the substrate-coated wells, add the DNMT1 enzyme, SAM, and the test compound or vehicle control.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Wash the wells to remove unreacted components.

    • Add the anti-5-methylcytosine antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • After incubation and washing, add the colorimetric substrate.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Proliferation Assay (MV4-11 Cells)

This assay assesses the effect of a compound on the proliferation of the MV4-11 acute myeloid leukemia cell line.

  • Principle: The proliferation of MV4-11 cells is measured over time in the presence of varying concentrations of the test compound. Cell viability can be determined using various methods, such as MTT, CellTiter-Glo, or by direct cell counting.

  • Materials:

    • MV4-11 cells

    • Complete growth medium (e.g., IMDM with 10% FBS)

    • Test compounds

    • 96-well cell culture plates

    • MTT reagent or CellTiter-Glo reagent

    • Plate reader

  • Procedure:

    • Seed MV4-11 cells at a defined density into 96-well plates.

    • Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.

    • Incubate the plates for a specified period (e.g., 3-6 days).

    • At the end of the incubation, add the viability reagent (e.g., MTT) and incubate as required.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Cellular DNA Methylation Assay

This assay measures changes in global DNA methylation within cells following treatment with a test compound.

  • Principle: Genomic DNA is extracted from treated cells and the level of 5-methylcytosine is quantified. This can be achieved through various methods, including ELISA-based kits, liquid chromatography-mass spectrometry (LC-MS), or bisulfite sequencing.

  • Materials:

    • Cells treated with test compounds

    • Genomic DNA extraction kit

    • DNA methylation quantification kit (e.g., ELISA-based) or access to LC-MS/bisulfite sequencing services.

  • Procedure (ELISA-based):

    • Extract genomic DNA from treated and control cells.

    • Denature the DNA and coat it onto a microplate.

    • Add an anti-5-methylcytosine antibody to the wells and incubate.

    • Wash and add a labeled secondary antibody.

    • Detect the signal using a colorimetric or fluorometric substrate.

    • Quantify the amount of 5-methylcytosine relative to a standard curve or control DNA.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows related to the biological inertness of this compound.

DNMT1_Inhibition_Pathway cluster_active (R)-GSK-3685032 (Active) cluster_inactive This compound (Inactive) R_GSK (R)-GSK-3685032 Binding Stereospecific Binding R_GSK->Binding DNMT1_active DNMT1 Active Site DNMT1_active->Binding Inhibition Enzymatic Inhibition Binding->Inhibition Hypomethylation DNA Hypomethylation Inhibition->Hypomethylation Gene_Activation Gene Activation Hypomethylation->Gene_Activation Cell_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Cell_Growth_Inhibition S_GSK This compound No_Binding No Stereospecific Binding S_GSK->No_Binding DNMT1_inactive DNMT1 Active Site DNMT1_inactive->No_Binding No_Effect No Biological Effect No_Binding->No_Effect Experimental_Workflow cluster_assays Biological Assays start Start: Synthesize Enantiomers ((R)- and this compound) enzymatic_assay In Vitro DNMT1 Enzymatic Assay start->enzymatic_assay cellular_assay Cellular Assays (e.g., MV4-11 Proliferation) start->cellular_assay methylation_assay Cellular DNA Methylation Assay start->methylation_assay data_analysis Data Analysis (IC50, GI50, Methylation Levels) enzymatic_assay->data_analysis cellular_assay->data_analysis methylation_assay->data_analysis conclusion Conclusion: (R)-isomer is Active (S)-isomer is Inert data_analysis->conclusion Logical_Relationship Premise Premise: Biological activity is dependent on precise molecular interactions. Observation1 Observation 1: (R)-GSK-3685032 potently inhibits DNMT1. Premise->Observation1 Observation2 Observation 2: This compound (and inactive analogs) show no significant activity. Premise->Observation2 Conclusion Conclusion: The chiral center is critical for DNMT1 binding and inhibition. Observation1->Conclusion Observation2->Conclusion Inertness Therefore, this compound is biologically inert. Conclusion->Inertness

References

Investigating Off-Target Effects of (S)-GSK-3685032: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the methodologies for assessing the off-target effects of (S)-GSK-3685032, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). While this compound has been designed for high specificity to avoid the toxicities associated with older, non-selective hypomethylating agents, a thorough investigation of potential off-target interactions is a critical component of its preclinical characterization.[1] This guide provides a framework for such an investigation, detailing the experimental protocols and data presentation necessary for a comprehensive evaluation.

Introduction to this compound and Off-Target Effects

This compound is a first-in-class, reversible, and selective non-nucleoside inhibitor of DNMT1.[1] Unlike traditional DNA hypomethylating agents such as decitabine, which are incorporated into DNA and irreversibly inhibit all active DNMTs (DNMT1, DNMT3A, and DNMT3B), this compound acts via a distinct mechanism. It competes with the DNMT1 active-site loop for binding to hemimethylated DNA, leading to the selective and reversible inhibition of DNMT1 activity.[1] This high selectivity is intended to minimize off-target effects, particularly DNA damage-induced toxicities, which are a significant limitation of older drugs in this class.[1]

The investigation of off-target effects is crucial to ensure that the observed biological activity of a compound is due to its intended mechanism and to identify any potential for adverse effects. For an epigenetic modulator like this compound, this involves screening against a broad range of related and unrelated biological targets.

Core Principles of Off-Target Assessment

A comprehensive off-target assessment for a compound like this compound involves a tiered approach, beginning with broad, high-throughput screening and progressing to more focused cellular and functional assays. The primary goals are to:

  • Establish Selectivity: Quantify the inhibitory activity against the intended target (DNMT1) versus closely related enzymes (e.g., DNMT3A, DNMT3B, and other methyltransferases).

  • Identify Unintended Interactions: Screen for binding or inhibitory activity against a wide array of unrelated targets, such as kinases, GPCRs, ion channels, and other enzymes.

  • Characterize Cellular Effects: Determine if the compound elicits cellular phenotypes that are inconsistent with its on-target mechanism.

The following sections detail the experimental protocols and data presentation for a robust off-target investigation of this compound.

Data Presentation: Summarizing Off-Target Screening Results

Clear and concise data presentation is essential for interpreting the selectivity profile of this compound. Quantitative data from off-target screening should be organized into structured tables for easy comparison.

Table 1: Selectivity of this compound against DNMT Family Members

TargetIC50 (µM)Selectivity vs. DNMT1
DNMT10.036-
DNMT3A/3L>100>2500-fold
DNMT3B/3L>100>2500-fold

Data is representative and compiled from publicly available information. IC50 values indicate the half-maximal inhibitory concentration.[2]

Table 2: Summary of this compound Activity in Broad Panel Screens

Panel TypeNumber of Targets ScreenedConcentration Tested (µM)Results
Kinase Panel36910No significant inhibition observed
Methyltransferase Panel>3010No significant inhibition observed
General Safety Panel4410No significant off-target interactions identified

This table summarizes the findings from broad off-target screening panels, demonstrating the high selectivity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the off-target effects of this compound.

Broad Panel Off-Target Screening

To identify potential off-target interactions across the human proteome, this compound should be screened against large, commercially available panels of kinases and other safety-relevant targets.

4.1.1. Kinase Panel Screening (e.g., Eurofins SafetyScreen)

  • Objective: To assess the inhibitory activity of this compound against a broad range of human kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. For single-point screening, a final assay concentration of 10 µM is typically used.

    • Assay Principle: The specific assay format may vary (e.g., radiometric, luminescence, TR-FRET), but the general principle involves measuring the activity of each kinase in the presence and absence of the test compound.[3] Radiometric assays, such as those using [γ-³³P]-ATP, are a common standard.

    • Procedure (Radiometric Example):

      • In a microplate, combine a buffer solution containing ATP (at a concentration near the Km for each kinase, or at a standard concentration like 1 mM for safety screening), the specific kinase, and its corresponding substrate (peptide or protein).[3][4]

      • Add this compound or vehicle control (DMSO) to the wells.

      • Initiate the kinase reaction by adding [γ-³³P]-ATP.

      • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

      • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

      • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

      • Quantify the radioactivity on the filter using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of each kinase by comparing the activity in the presence of this compound to the vehicle control. Significant inhibition is typically defined as >50% at a 10 µM concentration.

4.1.2. Methyltransferase Panel Screening (e.g., Reaction Biology HotSpot)

  • Objective: To evaluate the selectivity of this compound against a panel of histone and other protein methyltransferases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. A final assay concentration of 10 µM is standard for initial screening.

    • Assay Principle: A radiometric filter-binding assay is the gold standard for this type of screen. It measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.[5][6][7]

    • Procedure:

      • In a microplate, combine a reaction buffer, the specific methyltransferase, its substrate (e.g., a histone peptide or nucleosome), and this compound or vehicle control.[5][7]

      • Initiate the reaction by adding radiolabeled [³H]-SAM.[5][7]

      • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

      • Spot the reaction mixture onto a filter paper.

      • Wash the filter paper to remove unreacted [³H]-SAM, leaving the radiolabeled methylated substrate bound.[5][7]

      • Measure the radioactivity on the filter paper using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each methyltransferase relative to the vehicle control.

DNMT Selectivity Profiling

A key aspect of characterizing this compound is to quantify its selectivity for DNMT1 over the de novo methyltransferases, DNMT3A and DNMT3B.

4.2.1. Scintillation Proximity Assay (SPA) for DNMT Inhibition

  • Objective: To determine the IC50 values of this compound against DNMT1, DNMT3A, and DNMT3B.

  • Methodology:

    • Reagents and Materials:

      • Recombinant human DNMT1, DNMT3A/3L complex, and DNMT3B/3L complex.

      • Biotinylated hemimethylated DNA substrate for DNMT1.

      • Biotinylated unmethylated DNA substrate for DNMT3A and DNMT3B.

      • [³H]-S-adenosylmethionine ([³H]-SAM).

      • Streptavidin-coated SPA beads.

      • Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 1 mM DTT, 10% glycerol).[8]

      • This compound serially diluted in DMSO.

    • Procedure:

      • In a 384-well plate, add the assay buffer, the respective DNMT enzyme, and the corresponding biotinylated DNA substrate.[8]

      • Add the serially diluted this compound or vehicle control.

      • Initiate the methylation reaction by adding [³H]-SAM.[8]

      • Incubate the plate for a defined period (e.g., 3.5 hours) at a controlled temperature (e.g., 30°C).[8]

      • Stop the reaction and add streptavidin-coated SPA beads. The biotinylated DNA substrate captures the radiolabeled methyl groups in close proximity to the beads.[8]

      • Allow the beads to settle and measure the light emission using a microplate scintillation counter.

    • Data Analysis: Plot the SPA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Cellular Target Engagement

To confirm that this compound interacts with its intended target in a cellular context and to investigate potential off-target binding in an unbiased manner, the Cellular Thermal Shift Assay (CETSA) is employed.

4.3.1. Cellular Thermal Shift Assay (CETSA) with Western Blotting

  • Objective: To demonstrate that this compound binds to and stabilizes DNMT1 in intact cells.

  • Methodology:

    • Cell Culture and Treatment:

      • Culture a suitable cell line (e.g., a human cancer cell line with detectable DNMT1 expression) to approximately 80% confluency.

      • Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[9]

    • Heat Treatment:

      • Harvest and wash the cells, then resuspend them in a buffer such as PBS.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2.5°C or 3°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step at room temperature.[9][10][11]

    • Lysis and Protein Fractionation:

      • Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen and a water bath.[9][10]

      • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[10][11]

    • Protein Analysis:

      • Collect the supernatant (soluble fraction) and determine the protein concentration.

      • Prepare samples for SDS-PAGE and Western blotting.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

      • Probe the membrane with a primary antibody specific for DNMT1, followed by an appropriate HRP-conjugated secondary antibody.[10]

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Data Analysis: Quantify the band intensities for DNMT1 at each temperature. Plot the percentage of soluble DNMT1 relative to the unheated control against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

Visualizations of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the on-target signaling pathway of this compound.

G cluster_0 On-Target Pathway of this compound GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Hypomethylation DNA Hypomethylation GSK3685032->Hypomethylation Leads to Methylation DNA Methylation (Maintenance) DNMT1->Methylation Catalyzes Hemi_DNA Hemimethylated DNA Hemi_DNA->Methylation Substrate Gene_Silencing Transcriptional Repression Methylation->Gene_Silencing Maintains Gene_Reactivation Gene Reactivation Hypomethylation->Gene_Reactivation Causes

Caption: On-target signaling pathway of this compound.

G cluster_1 Off-Target Screening Workflow Compound This compound (10 µM) Kinase_Panel Kinase Panel (>300 kinases) Compound->Kinase_Panel MT_Panel Methyltransferase Panel (>30 enzymes) Compound->MT_Panel Safety_Panel General Safety Panel (GPCRs, Ion Channels, etc.) Compound->Safety_Panel Data_Analysis Data Analysis (% Inhibition) Kinase_Panel->Data_Analysis MT_Panel->Data_Analysis Safety_Panel->Data_Analysis Hit_ID Identification of Off-Target Hits (>50% Inhibition) Data_Analysis->Hit_ID

Caption: General workflow for broad panel off-target screening.

G cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment 1. Treat intact cells with This compound or Vehicle Heat_Challenge 2. Heat cell aliquots across a temperature gradient Cell_Treatment->Heat_Challenge Lysis 3. Lyse cells and separate soluble vs. precipitated proteins Heat_Challenge->Lysis Detection 4. Detect soluble target protein (e.g., Western Blot for DNMT1) Lysis->Detection Analysis 5. Plot melting curves and assess thermal shift Detection->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The methodologies outlined in this guide provide a comprehensive framework for investigating the off-target effects of this compound. By employing broad panel screening, detailed selectivity profiling, and cellular target engagement assays, researchers can build a robust data package to confirm the high selectivity of this compound. The available data strongly suggest that this compound has a clean off-target profile, which is a significant advantage over older, less selective DNA methyltransferase inhibitors. This high degree of selectivity not only provides a clearer understanding of the biological consequences of specific DNMT1 inhibition but also supports a more favorable safety profile for its potential therapeutic applications.

References

Foundational Research on GSK-3685032 and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding GSK-3685032, a first-in-class, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1). This document details its mechanism of action, the role of its isomers, and key experimental findings, offering a comprehensive resource for professionals in the field of oncology and epigenetic drug development.

Core Concepts and Mechanism of Action

GSK-3685032 is a non-nucleoside, non-covalent inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns following DNA replication. Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 a compelling therapeutic target. Unlike traditional hypomethylating agents such as decitabine (DAC) and azacitidine (AZA), which are cytidine analogues that incorporate into DNA and covalently trap DNMTs, leading to their degradation and potential DNA damage, GSK-3685032 offers a distinct mechanism. It acts as a competitive inhibitor by occupying the space in the DNA minor groove that the DNMT1 active-site loop would normally penetrate, thus preventing the methylation of hemi-methylated DNA. This reversible and selective inhibition of DNMT1 leads to passive DNA demethylation during cell division without causing the DNA damage and associated toxicities seen with older agents.

The selectivity of GSK-3685032 for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B is a key attribute, minimizing off-target effects. This specificity allows for a more targeted therapeutic approach, focusing on the disruption of maintenance methylation, which is often exploited by cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on GSK-3685032.

Table 1: In Vitro Potency and Selectivity of GSK-3685032

TargetAssay TypeIC50 (µM)Selectivity Fold (vs. DNMT1)Reference
DNMT1Cell-free enzymatic assay0.036-
DNMT3A/3LCell-free enzymatic assay>2500-fold vs. DNMT1>2500
DNMT3B/3LCell-free enzymatic assay>2500-fold vs. DNMT1>2500

Table 2: Anti-proliferative Activity of GSK-3685032 in Cancer Cell Lines

Cell Line PanelEffectMedian Growth IC50 (µM) after 6 daysTime-DependencyReference
51 hematological cancer cell lines (leukemia, lymphoma, multiple myeloma)Cytostatic0.64Increasing potency from 3 to 6 days

Table 3: In Vivo Pharmacokinetics and Efficacy of GSK-3685032

ParameterAnimal ModelDosingValue/ObservationReference
Half-life (blood)Mouse1-45 mg/kg, s.c.>1.8 hours
ExposureMouse1-45 mg/kg, s.c.Dose-proportional
EfficacySubcutaneous MV4-11 or SKM-1 xenograft models1-45 mg/kg, s.c., twice daily for 28 daysStatistically significant dose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg
Global DNA Methylation--83% maximal response (compared to 70% with DAC)

Role of Isomers

The foundational research on GSK-3685032 also involved the use of its isomers as crucial experimental controls.

  • (S)-GSK-3685032: This isomer is utilized as an experimental control in various assays.

  • (R)-GSK-3685032: This is the R-enantiomer of GSK-3685032.

  • GSK3510477: This is an inactive analog of GSK-3685032 that serves as a negative control in experiments to demonstrate that the observed effects are due to the specific activity of GSK-3685032.

Signaling Pathways and Experimental Workflows

The inhibition of DNMT1 by GSK-3685032 initiates a cascade of downstream molecular events, primarily leading to the reactivation of silenced genes.

DNA Demethylation and Gene Reactivation Pathway

G cluster_0 Cellular State cluster_1 Downstream Consequences GSK-3685032 GSK-3685032 DNMT1 DNMT1 GSK-3685032->DNMT1 Inhibits Methylated_DNA Maintained Methylation DNMT1->Methylated_DNA Methylation Hypomethylated_DNA Hypomethylated DNA DNMT1->Hypomethylated_DNA Inhibition leads to Hemi-methylated_DNA Hemi-methylated DNA Hemi-methylated_DNA->DNMT1 Target for DNMT1 DNA_Replication DNA Replication DNA_Replication->Hemi-methylated_DNA Gene_Silencing Tumor Suppressor Gene Silencing Methylated_DNA->Gene_Silencing Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylated_DNA->Gene_Reactivation Viral_Mimicry Viral Mimicry Response Hypomethylated_DNA->Viral_Mimicry via hERV re-expression Interferon_Signaling Interferon Signaling Pathway Activation Viral_Mimicry->Interferon_Signaling

Caption: Mechanism of action of GSK-3685032 leading to DNA hypomethylation and downstream gene reactivation.

Experimental Workflow for Assessing In Vitro Anti-proliferative Effects

Methodological & Application

Application Notes and Protocols for (S)-GSK-3685032 in Cell-Based Methylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] As a non-covalent inhibitor, it offers a distinct advantage over traditional nucleoside analogs by inducing DNA hypomethylation and subsequent gene expression changes without causing DNA damage.[4] These characteristics make this compound a valuable tool for studying the role of DNA methylation in various biological processes and for developing novel therapeutic strategies against diseases such as cancer.

This document provides detailed application notes and protocols for the effective use of this compound in cell-based methylation assays. It includes quantitative data on its activity, step-by-step experimental procedures, and visualizations of the experimental workflow and relevant signaling pathways.

Mechanism of Action

This compound functions as a non-competitive inhibitor of DNMT1. It selectively binds to DNMT1 and blocks its ability to maintain DNA methylation patterns during cell division. This leads to a passive, replication-dependent demethylation of the genome, resulting in the re-expression of silenced genes, including tumor suppressor genes and endogenous retroviruses (ERVs).[5][6] The expression of ERVs can trigger a "viral mimicry" response, leading to the activation of an interferon (IFN) signaling pathway and subsequent anti-tumor effects.[7][8]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueAssay TypeReference
IC50 (DNMT1) 0.036 µMCell-free enzymatic assay[3][9]
Median Growth IC50 0.64 µM6-day proliferation assay in a panel of 51 hematological cancer cell lines[1][3]
Table 2: Recommended Treatment Conditions for Cell-Based Assays
Cell Line TypeConcentration RangeTreatment DurationKey ObservationsReferences
Hematological Cancer Cell Lines (e.g., T-ALL, AML) 100 nM - 1 µM3 - 7 daysSignificant demethylation and gene re-expression. Cell viability reduction is dose- and time-dependent.[4]
Solid Tumor Cell Lines (e.g., Ovarian, Colon) 100 nM - 10 µM2 - 6 daysInduction of interferon response and apoptosis.[7]
General Cancer Cell Lines 0.1 - 10 µM1 - 6 daysGrowth inhibition is typically observed after 3 days of treatment.[1][3]
Table 3: Examples of this compound-Induced Hypomethylation at Specific Gene Promoters
GeneCell LineTreatment Condition% DemethylationReference
TET2 T-ALL cell lines300 nM for 7 daysSignificant demethylation leading to gene re-expression[4]
Endogenous Retroviruses (ERVs) Ovarian Cancer cell lines500 nM for 72 hoursUpregulation of hypermethylated ERVs[7]
RASSF1A Non-small cell lung cancer (A549)(Data with other DNMTi)Demethylation from full to partial methylation[10]
p15INK4b AML cell lines(Data with other DNMTi)Hypomethylation and reactivation of expression[11]

Experimental Protocols

The following are detailed protocols for assessing changes in DNA methylation in cultured cells treated with this compound.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will allow for several population doublings without reaching confluency during the treatment period.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C for up to one month.

  • Treatment:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • For long-term treatments (≥ 3 days), refresh the medium with the inhibitor every 24 hours to maintain its effective concentration.[4]

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

  • Cell Harvesting: After the desired treatment duration, harvest the cells for DNA extraction.

Protocol 2: Genomic DNA Extraction and Bisulfite Conversion
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells using a commercially available kit, following the manufacturer's instructions.

  • DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer or a fluorometric method. Assess the purity of the DNA by measuring the A260/A280 ratio (should be ~1.8).

  • Bisulfite Conversion:

    • Use a commercial bisulfite conversion kit for efficient and reliable conversion of unmethylated cytosines to uracils. These kits typically streamline the process of denaturation, bisulfite treatment, desulfonation, and cleanup.

    • Follow the manufacturer's protocol, paying close attention to the recommended DNA input amount.

    • The bisulfite-converted DNA is now ready for downstream methylation analysis.

Protocol 3: DNA Methylation Analysis

Choose one of the following methods to analyze the methylation status of your target regions:

A. Locus-Specific Analysis: Pyrosequencing

This method provides quantitative methylation analysis of specific CpG sites within a PCR amplicon.

  • Primer Design: Design PCR primers specific for the bisulfite-converted DNA sequence of your region of interest. One of the PCR primers must be biotinylated. A separate sequencing primer is also required.

  • PCR Amplification: Perform PCR using the bisulfite-converted DNA as a template and the designed primers.

  • Pyrosequencing Reaction:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads.

    • Denature the PCR product to obtain single-stranded DNA.

    • Anneal the sequencing primer to the single-stranded template.

    • Perform the pyrosequencing reaction according to the instrument manufacturer's instructions.[12][13][14]

  • Data Analysis: The pyrosequencing software will generate a pyrogram and calculate the percentage of methylation at each CpG site based on the ratio of incorporated C and T nucleotides.

B. Genome-Wide Analysis: Illumina Infinium MethylationEPIC BeadChip

This array-based method allows for the high-throughput analysis of methylation levels at over 850,000 CpG sites across the human genome.[15]

  • Sample Preparation: Provide the required amount of high-quality, bisulfite-converted DNA as specified by the Illumina protocol.

  • Array Hybridization and Processing: Follow the Illumina Infinium HD Methylation Assay protocol for whole-genome amplification, fragmentation, hybridization to the BeadChip, washing, and staining.[16]

  • Scanning and Data Extraction: Scan the BeadChip using an Illumina iScan or HiScan system to obtain signal intensities for methylated and unmethylated probes.

  • Data Analysis:

    • Use software such as GenomeStudio or R packages like minfi for data normalization and quality control.[1][17]

    • Calculate Beta (β) values, which represent the ratio of the methylated probe intensity to the overall intensity and range from 0 (unmethylated) to 1 (fully methylated).

    • Perform differential methylation analysis to identify CpG sites with significant changes in methylation between treated and control samples.

C. Targeted or Genome-Wide Analysis: Bisulfite Sequencing

This "gold standard" method provides single-nucleotide resolution methylation information.

  • Primer Design (for targeted sequencing): Design PCR primers to amplify your region of interest from the bisulfite-converted DNA.

  • PCR Amplification: Amplify the target region.

  • Cloning and Sequencing (Sanger):

    • Clone the PCR products into a suitable vector.

    • Transform the vectors into competent E. coli.

    • Sequence individual clones using Sanger sequencing.

  • Next-Generation Sequencing (NGS):

    • Prepare a library from the bisulfite-converted DNA.

    • Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate to determine the methylation status of each CpG site.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_processing DNA Processing cluster_methylation_analysis Methylation Analysis cluster_data_analysis Data Analysis start Seed Cells treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest Cells treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction bisulfite_conversion Bisulfite Conversion dna_extraction->bisulfite_conversion pyrosequencing Pyrosequencing (Locus-Specific) bisulfite_conversion->pyrosequencing epic_array Infinium MethylationEPIC (Genome-Wide) bisulfite_conversion->epic_array bs_seq Bisulfite Sequencing (Targeted/Genome-Wide) bisulfite_conversion->bs_seq data_analysis Quantitative Methylation Analysis & Differential Methylation pyrosequencing->data_analysis epic_array->data_analysis bs_seq->data_analysis

Caption: Experimental workflow for cell-based methylation assays using this compound.

signaling_pathway cluster_inhibition DNMT1 Inhibition cluster_demethylation Genomic Demethylation cluster_gene_reactivation Gene Reactivation cluster_viral_mimicry Viral Mimicry & Interferon Response gsk This compound dnmt1 DNMT1 gsk->dnmt1 inhibits demethylation Passive DNA Demethylation dnmt1->demethylation erv Endogenous Retroviruses (ERVs) Re-expression demethylation->erv tsg Tumor Suppressor Genes Re-expression demethylation->tsg dsrna dsRNA Formation erv->dsrna apoptosis Apoptosis & Anti-tumor Effects tsg->apoptosis rigi RIG-I/MDA5 Sensing dsrna->rigi mavs MAVS Activation rigi->mavs irf IRF3/7 Activation mavs->irf ifn Type I Interferon (IFN) Production & Signaling irf->ifn ifn->apoptosis

Caption: Signaling pathway activated by this compound leading to an interferon response.

References

Application Notes and Protocols for Utilizing (S)-GSK-3685032 as a Negative Control for the DNMT1 Inhibitor GSK-3685032 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3685032 is a potent, selective, and reversible small molecule inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its mechanism of action involves competing with the DNMT1 active-site loop for intercalation into hemi-methylated DNA, which prevents the maintenance of DNA methylation patterns during cell division.[1][2] This leads to passive DNA demethylation, transcriptional activation of tumor suppressor and immune-related genes, and subsequent inhibition of cell growth and induction of apoptosis in acute myeloid leukemia (AML) cells.[3][4] The active form of this compound is the (R)-enantiomer.[5] For robust experimental design, a proper negative control is essential to distinguish the specific effects of DNMT1 inhibition from off-target or non-specific cellular responses. The (S)-enantiomer, (S)-GSK-3685032, is the ideal negative control as it is stereochemically identical but pharmacologically inactive or significantly less active. Alternatively, the structurally related analog GSK3510477 has been validated as an inactive control that does not engage DNMT1.[1]

These application notes provide detailed protocols for using this compound as a negative control alongside the active (R)-GSK-3685032 in AML cell line-based assays.

Data Presentation

Table 1: In Vitro Activity of GSK-3685032 in AML and other Hematological Malignancy Cell Lines
Cell LineCancer TypeAssay DurationIC50 / EC50 (µM)Reference
MV4-11Acute Myeloid Leukemia6 daysgIC50: ~0.1 - 1[3]
GDM-1Acute Myeloid LeukemiaNot SpecifiedNot Specified[3]
MOLM-16Acute Myeloid Leukemia48 hoursEC50: 0.005461 - 0.007349[4]
NB-4Acute Myeloid Leukemia48 hoursEC50: 0.005461 - 0.007349[4]
HEL 92.1.7Acute Myeloid Leukemia48 hoursEC50: 0.005461 - 0.007349[4]
HELAcute Myeloid Leukemia48 hoursEC50: 0.005461 - 0.007349[4]
EOL-1Acute Myeloid Leukemia48 hoursEC50: 0.005461 - 0.007349[4]
General Hematological Cancer Cell LinesLeukemia, Lymphoma, Multiple Myeloma6 daysmedian gIC50: 0.64[3]

gIC50: Growth inhibition concentration 50; EC50: Half-maximal effective concentration.

Mandatory Visualizations

DNMT1_Inhibition_Pathway Signaling Pathway of DNMT1 Inhibition in AML cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cellular Effects GSK-3685032 GSK-3685032 DNMT1 DNMT1 GSK-3685032->DNMT1 Inhibition DNA_Methylation DNA Methylation (CpG Islands) DNMT1->DNA_Methylation Maintenance Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p15, p21) DNA_Methylation->Tumor_Suppressor_Genes Silencing Immune_Genes Immune-Related Genes (e.g., CXCL11, IFI27, HLA-DQA1) DNA_Methylation->Immune_Genes Silencing Transcription Gene Transcription Tumor_Suppressor_Genes->Transcription Immune_Genes->Transcription Cell_Cycle_Arrest Cell_Cycle_Arrest Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Transcription->Apoptosis Induces Reduced_Proliferation Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Caption: DNMT1 Inhibition Pathway in AML.

Experimental_Workflow Experimental Workflow for AML Cell Line Testing Start Start: AML Cell Culture Treatment Treatment Groups Start->Treatment Vehicle Vehicle Control (DMSO) Treatment->Vehicle S_GSK This compound (Negative Control) Treatment->S_GSK R_GSK (R)-GSK-3685032 (Active Compound) Treatment->R_GSK Incubation Incubation (e.g., 48-144 hours) Vehicle->Incubation S_GSK->Incubation R_GSK->Incubation Assays Downstream Assays Incubation->Assays Viability Cell Viability Assay (e.g., CellTiter-Glo) Assays->Viability WesternBlot Western Blot Analysis Assays->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis

References

proper handling and storage of (S)-GSK-3685032 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper handling, storage, and experimental use of (S)-GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of results.

Introduction

This compound is a first-in-class, non-covalent, and reversible inhibitor of DNMT1 with high selectivity over DNMT3A and DNMT3B.[1][2] Its mechanism of action involves the inhibition of DNMT1, leading to a robust loss of DNA methylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[1][3] This compound is a valuable tool for studying the role of DNA methylation in various biological processes and for preclinical drug development in oncology, particularly for hematologic malignancies.[2][3][4]

Physicochemical and Handling Properties

Proper handling and storage are paramount to maintain the stability and activity of this compound.

Storage and Stability

To ensure the long-term stability of this compound, it is essential to adhere to the following storage conditions.

FormStorage TemperatureShelf LifeSpecial Instructions
Powder -20°C3 years[5][6]Store in a dry, dark place.
Stock Solution (in DMSO) -80°C1-2 years[1][5]Aliquot to avoid repeated freeze-thaw cycles.[5][6]
-20°C1 month[5][7]For short-term storage.
Working Solution (in vivo) Prepare FreshUse on the same day[1][8]
Solubility

This compound exhibits solubility in various solvents, which is critical for the preparation of stock and working solutions.

SolventConcentrationNotes
DMSO ≥ 26.4 mg/mL (62.78 mM)[6]Use fresh, moisture-free DMSO for optimal solubility.[5] Sonication may be required.[6]
In Vivo Formulation VariesA common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6][8]

Experimental Protocols

The following protocols provide a starting point for in vitro and in vivo experiments using this compound. Optimization may be necessary for specific cell lines or animal models.

In Vitro Protocol: Cell-Based Assays

This protocol outlines the steps for preparing this compound for use in cell culture experiments.

Workflow for In Vitro Experiments

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM Stock in DMSO working_dilution Dilute Stock in Culture Medium stock_prep->working_dilution cell_seeding Seed Cells treatment Treat Cells with this compound cell_seeding->treatment incubation Incubate for Desired Duration treatment->incubation endpoint_assay Perform Endpoint Assays (e.g., Viability, Gene Expression) incubation->endpoint_assay in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation_prep Prepare In Vivo Formulation administration Administer this compound formulation_prep->administration animal_model Establish Animal Model (e.g., Xenograft) animal_model->administration monitoring Monitor Tumor Growth and Tolerability administration->monitoring endpoint_analysis Perform Endpoint Analyses (e.g., Tumor Volume, Biomarkers) monitoring->endpoint_analysis dnmt1_pathway GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 inhibits Hypomethylation DNA Hypomethylation GSK3685032->Hypomethylation induces DNA_Methylation DNA Methylation DNMT1->DNA_Methylation maintains Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing leads to Gene_Activation Gene Activation (e.g., Tumor Suppressors, Immune Genes) Hypomethylation->Gene_Activation leads to Cancer_Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Cancer_Growth_Inhibition

References

Application Notes and Protocols for High-Throughput Screening of (S)-GSK-3685032, a Selective DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] DNA methylation is a critical epigenetic modification that plays a key role in gene expression regulation, and its dysregulation is a hallmark of cancer.[3][4][5] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[4] Inhibition of DNMT1 can lead to the re-expression of silenced tumor suppressor genes, making it an attractive therapeutic target in oncology.[2][6]

These application notes provide a comprehensive guide for incorporating this compound and other DNMT1 inhibitors into high-throughput screening (HTS) campaigns. The protocols detailed below are designed for the identification and characterization of novel DNMT1 inhibitors.

Clarification: this compound Target is DNMT1, not CBP/p300

It is important to clarify that this compound is a selective inhibitor of DNMT1. While both DNMT1 and the histone acetyltransferases CBP/p300 are epigenetic modifiers involved in cancer, they are distinct enzyme families with different functions. This document will focus on assays and protocols relevant to DNMT1 inhibition.

Signaling Pathway of DNMT1 in Cancer

DNMT1 plays a central role in maintaining the epigenetic landscape of a cell. In cancer, aberrant DNA hypermethylation mediated by DNMT1 leads to the silencing of tumor suppressor genes. The Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal cancer, has been shown to upregulate DNMT1 expression.[7][8][9] This creates a feedback loop that promotes tumorigenesis. By inhibiting DNMT1, compounds like this compound can reverse this hypermethylation, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects.

DNMT1_Signaling_Pathway cluster_0 Wnt Signaling Pathway cluster_1 Epigenetic Regulation cluster_2 Therapeutic Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates DNMT1 DNMT1 TCF_LEF->DNMT1 upregulates expression Tumor_Suppressor Tumor Suppressor Genes DNMT1->Tumor_Suppressor hypermethylates & silences Cancer Progression Cancer Progression Tumor_Suppressor->Cancer Progression leads to GSK3685032 This compound GSK3685032->DNMT1 inhibits

Caption: Simplified DNMT1 signaling pathway in cancer.

High-Throughput Screening Workflow for DNMT1 Inhibitors

A typical HTS campaign for identifying novel DNMT1 inhibitors follows a multi-step process, starting with a primary screen of a large compound library, followed by secondary and counter-screens to confirm activity and selectivity.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., Fluorescence-based) Compound_Library->Primary_Screen Hit_Compounds Initial Hits Primary_Screen->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Secondary_Assay Secondary Assay (e.g., ELISA-based) Dose_Response->Secondary_Assay Counter_Screen Counter-Screen (e.g., for assay artifacts) Secondary_Assay->Counter_Screen Selectivity_Assay Selectivity Profiling (vs. DNMT3A/3B) Counter_Screen->Selectivity_Assay Validated_Hits Validated & Selective Hits Selectivity_Assay->Validated_Hits

Caption: General workflow for HTS of DNMT1 inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant parameters for HTS assay design.

ParameterValueReference CompoundAssay Type
This compound IC50 0.036 µMN/ABiochemical (DNMT1)
Selectivity >2500-fold vs. DNMT3A/3L & DNMT3B/3LN/ABiochemical
HTS Z'-factor >0.5This compound (as control)Fluorescence-based
HTS Signal-to-Background >3This compound (as control)Fluorescence-based

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Fluorescence-Based DNMT1 Assay

This assay is based on the principle that DNMT1-mediated methylation of a specific DNA substrate protects it from cleavage by a methylation-sensitive restriction enzyme.[10][11] Cleavage of the unmethylated substrate by the restriction enzyme results in a fluorescent signal.

Materials:

  • Recombinant human DNMT1 enzyme

  • S-adenosyl methionine (SAM)

  • DNMT1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT, 0.2 mg/mL BSA)

  • Fluorescently labeled DNA substrate (hemimethylated)

  • Methylation-sensitive restriction enzyme (e.g., HpaII)

  • This compound (as a positive control)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls (e.g., this compound) into 384-well plates.

  • Enzyme and Substrate Preparation: Prepare a master mix containing DNMT1 enzyme and the fluorescently labeled DNA substrate in DNMT1 assay buffer.

  • Initiation of Methylation Reaction: Add 10 µL of the enzyme/substrate master mix to each well.

  • SAM Addition: Add 5 µL of SAM solution to each well to start the methylation reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Restriction Digest: Add 5 µL of the methylation-sensitive restriction enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

Protocol 2: Secondary Assay - ELISA-Based DNMT1 Activity Assay

This assay quantifies the activity of DNMT1 by detecting the incorporation of methyl groups onto a DNA substrate coated on an ELISA plate.[1][2]

Materials:

  • Recombinant human DNMT1 enzyme

  • SAM

  • DNMT1 assay buffer

  • DNA-coated 96-well plates

  • Anti-5-methylcytosine (5-mC) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader with absorbance detection

Procedure:

  • Compound Addition: Add 50 µL of diluted test compounds and controls to the wells of the DNA-coated plate.

  • Enzyme Addition: Add 25 µL of DNMT1 enzyme solution to each well.

  • Reaction Initiation: Add 25 µL of SAM solution to each well.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Washing: Wash the wells three times with wash buffer.

  • Primary Antibody: Add 100 µL of diluted anti-5-mC antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate and incubate until a blue color develops.

  • Stopping Reaction: Add 100 µL of stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

Protocol 3: Counter-Screen for Assay Artifacts

This protocol is designed to identify compounds that interfere with the assay components, such as the restriction enzyme or the fluorescent signal.

Procedure:

The primary fluorescence-based assay is run in the absence of the DNMT1 enzyme. Compounds that still show a change in fluorescence are likely interfering with the assay components and should be flagged as potential artifacts.

Data Analysis and Hit Confirmation

  • Primary Screen: Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

  • Dose-Response: For active compounds, perform a dose-response analysis to determine the IC50 value.

  • Hit Confirmation: Confirmed hits from the primary screen should be further evaluated in the secondary assay and counter-screens.

  • Selectivity: Validated hits should be tested against other DNMTs (e.g., DNMT3A and DNMT3B) to determine their selectivity profile.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel DNMT1 inhibitors. By utilizing this compound as a reference compound, researchers can establish reliable and reproducible assays to advance the discovery of new epigenetic-based therapeutics for cancer and other diseases.

References

Application Notes and Protocols for the Experimental Use of GSK-3685032 and its Inactive Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3685032 is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, making it a key target in epigenetic research and cancer therapy. Dysregulation of DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. GSK-3685032 offers a valuable tool for studying the biological consequences of DNMT1 inhibition and for exploring its therapeutic potential.

To ensure rigorous experimental design, it is crucial to use appropriate controls. GSK3510477 is a structurally related, inactive isomer of GSK-3685032 that does not inhibit DNMT1 and has been shown to have no effect on cell growth or apoptosis. Therefore, GSK3510477 serves as an ideal negative control to distinguish the specific effects of DNMT1 inhibition from any potential off-target or non-specific effects of the chemical scaffold.

These application notes provide detailed protocols for utilizing the active (GSK-3685032) and inactive (GSK3510477) isomers in key in vitro assays to assess their impact on cancer cell lines.

Data Presentation

The following tables summarize the key quantitative data for GSK-3685032, highlighting its potency and cellular effects. The inactive isomer, GSK3510477, has been shown to be inactive in these assays.

Table 1: In Vitro Potency of GSK-3685032

ParameterValueReference
DNMT1 IC₅₀0.036 µM
Selectivity over DNMT3A/3L and DNMT3B/3L>2,500-fold

Table 2: Anti-proliferative Activity of GSK-3685032 in Hematological Cancer Cell Lines (6-day assay)

Cell Line PanelMedian Growth IC₅₀Reference
51 Hematological Cancer Cell Lines0.64 µM

Table 3: Comparative Effects of Active and Inactive Isomers

CompoundDNMT1 InhibitionEffect on Cell GrowthCaspase Activity InductionReference
GSK-3685032 (Active)YesYes (in sensitive lines)Yes (in sensitive lines)
GSK3510477 (Inactive)NoNoNo

Signaling Pathways and Experimental Logic

The following diagrams illustrate the mechanism of action of GSK-3685032 and the logical framework for experiments utilizing the active and inactive isomers.

DNMT1_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_replication DNA Replication (Hemi-methylated DNA) DNMT1 DNMT1 DNA_replication->DNMT1 Methylation Maintenance Methylation DNMT1->Methylation SAM SAM (Methyl Donor) SAM->DNMT1 Gene_Silencing Tumor Suppressor Gene Silencing Methylation->Gene_Silencing GSK3685032 GSK-3685032 (Active Isomer) GSK3685032->DNMT1 Inhibits Inactive_Isomer GSK3510477 (Inactive Isomer) Inactive_Isomer->DNMT1 No Effect Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line Culture treatment Treatment Groups start->treatment active GSK-3685032 (Active Isomer) treatment->active inactive GSK3510477 (Inactive Isomer) treatment->inactive vehicle Vehicle Control (e.g., DMSO) treatment->vehicle viability Cell Viability Assay (e.g., MTS/CellTiter-Glo) active->viability western Western Blot (DNMT1, Apoptosis Markers) active->western qpcr RT-qPCR (Gene Expression) active->qpcr inactive->viability inactive->western inactive->qpcr vehicle->viability vehicle->western vehicle->qpcr analysis Data Analysis and Comparison viability->analysis western->analysis qpcr->analysis

Application Notes and Protocols for Caspase Activity Assays Utilizing (S)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Investigating the Impact of the DNMT1 Inhibitor (S)-GSK-3685032 on Caspase-Mediated Apoptosis

This compound is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns. Its primary mechanism of action involves inducing DNA hypomethylation, leading to the re-expression of silenced tumor suppressor genes and subsequent inhibition of cancer cell growth. While the direct targets of this compound are epigenetic, its downstream effects can culminate in the induction of apoptosis, a programmed cell death pathway executed by a family of cysteine proteases known as caspases.

Caspases are central to the apoptotic process and can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The activation of executioner caspases leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

This document provides detailed protocols for assessing caspase activity in cells treated with this compound. In this context, this compound is not a "baseline" in the traditional sense of a negative control, but rather the experimental variable. The "baseline" would be the untreated or vehicle-treated cells. By comparing caspase activity in cells treated with this compound to this baseline, researchers can quantify the compound's ability to induce apoptosis. These assays are critical for understanding the cytotoxic mechanism of this compound and for its development as a potential anticancer agent.

The provided protocols are designed for a 96-well plate format, suitable for high-throughput screening, and can be adapted for both fluorometric and colorimetric detection methods.

Signaling Pathway and Experimental Workflow

cluster_0 Apoptotic Signaling Pathway Extrinsic Extrinsic Pathway (e.g., TNF, FasL) Pro_Casp8 Pro-caspase-8 Extrinsic->Pro_Casp8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Mitochondria Mitochondria Intrinsic->Mitochondria GSK3685032 This compound DNMT1 DNMT1 Inhibition GSK3685032->DNMT1 Gene_Expression Tumor Suppressor Gene Re-expression DNMT1->Gene_Expression Gene_Expression->Intrinsic Casp8 Active Caspase-8 Pro_Casp8->Casp8 Pro_Casp37 Pro-caspase-3/7 Casp8->Pro_Casp37 Cyto_c Cytochrome c Release Mitochondria->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Pro_Casp9 Pro-caspase-9 Apaf1->Pro_Casp9 Casp9 Active Caspase-9 Pro_Casp9->Casp9 Casp9->Pro_Casp37 Casp37 Active Caspase-3/7 Pro_Casp37->Casp37 Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptotic signaling pathways potentially activated by this compound.

cluster_1 Caspase Activity Assay Workflow Start Start Cell_Culture 1. Seed cells in a 96-well plate Start->Cell_Culture Treatment 2. Treat cells with this compound, vehicle (control), and positive control (e.g., Staurosporine) Cell_Culture->Treatment Incubation 3. Incubate for a defined period Treatment->Incubation Lysis 4. Lyse cells to release caspases Incubation->Lysis Substrate_Addition 5. Add caspase-specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC) Lysis->Substrate_Addition Incubation_2 6. Incubate at 37°C Substrate_Addition->Incubation_2 Measurement 7. Measure fluorescence or absorbance Incubation_2->Measurement Analysis 8. Analyze data and calculate fold-change in caspase activity Measurement->Analysis End End Analysis->End

Caption: General workflow for a cell-based caspase activity assay.

Experimental Protocols

Protocol 1: Fluorometric Caspase-3/7 Activity Assay

This protocol is adapted for a fluorogenic substrate such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Upon cleavage by active caspase-3 or -7, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.

A. Reagent Preparation

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT (add fresh).

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.2), 20% sucrose, 0.2% CHAPS, and 10 mM DTT (add fresh).

  • Caspase Substrate (Ac-DEVD-AMC): Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. The final concentration will depend on the experimental design, with a reported median growth IC50 of 0.64 μM in some cancer cell lines.

  • Positive Control (e.g., Staurosporine): Prepare a 1 mM stock solution in DMSO.

B. Cell Culture and Treatment

  • Seed cells (e.g., 1-2 x 10^4 cells/well) in a black, clear-bottom 96-well plate in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with various concentrations of this compound. Include wells for:

    • Vehicle Control: Treat with the same concentration of DMSO as the highest concentration of this compound.

    • Positive Control: Treat with a known apoptosis inducer (e.g., 1 µM Staurosporine).

    • Untreated Control: Cells with media only.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

C. Assay Procedure

  • After treatment, centrifuge the plate at 300 x g for 5 minutes and carefully remove the medium.

  • Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Prepare the assay solution by diluting the Ac-DEVD-AMC stock to 50 µM in 2X Reaction Buffer.

  • Add 50 µL of the assay solution to each well containing cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol utilizes a colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Cleavage by caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

A. Reagent Preparation

  • Cell Lysis Buffer: Same as the fluorometric assay.

  • 2X Reaction Buffer: Same as the fluorometric assay.

  • Caspase Substrate (Ac-DEVD-pNA): Prepare a 20 mM stock solution in DMSO. Store at -20°C.

  • This compound and Controls: Prepare as described in the fluorometric protocol.

B. Cell Culture and Treatment

  • Follow the same procedure as described in the fluorometric protocol, using a standard clear 96-well plate.

C. Assay Procedure

  • Prepare cell lysates as described in the fluorometric protocol (Steps C1 and C2).

  • Prepare the assay solution by diluting the Ac-DEVD-pNA stock to 200 µM in 2X Reaction Buffer.

  • Add 50 µL of the assay solution to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Measure the absorbance at 405 nm using a microplate spectrophotometer.

Data Presentation

The results of the caspase activity assays should be presented in a clear and organized manner to allow for easy comparison between different treatment groups.

Table 1: Fluorometric Caspase-3/7 Activity

Treatment GroupConcentration (µM)Raw Fluorescence Units (RFU) (Mean ± SD)Fold Change vs. Vehicle
Untreated-150 ± 150.94
Vehicle (DMSO)0.1%160 ± 201.00
This compound0.1250 ± 251.56
This compound1.0640 ± 504.00
This compound10.01280 ± 908.00
Staurosporine1.02400 ± 15015.00

Table 2: Colorimetric Caspase-3 Activity

Treatment GroupConcentration (µM)Absorbance at 405 nm (OD405) (Mean ± SD)Fold Change vs. Vehicle
Untreated-0.055 ± 0.0050.92
Vehicle (DMSO)0.1%0.060 ± 0.0071.00
This compound0.10.090 ± 0.0101.50
This compound1.00.240 ± 0.02

Application Notes and Protocols for Measuring Gene Expression Changes with (S)-GSK-3685032 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK-3685032 is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Its mechanism of action involves the inhibition of DNMT1, leading to passive DNA demethylation during cell division. This epigenetic modification results in the re-expression of previously silenced genes, including tumor suppressor genes and immune-related genes.[1][4][5] Consequently, this compound has shown anti-proliferative effects in various cancer cell lines.[4] These application notes provide detailed protocols for measuring changes in gene expression following treatment with this compound, utilizing RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR) for validation.

Data Presentation

Treatment of cancer cell lines with this compound leads to significant changes in gene expression. The primary effect observed is the upregulation of genes involved in immune response pathways, including interferon signaling, viral sensing, and antigen presentation.[4] Below is a representative summary of gene expression changes observed in acute myeloid leukemia (AML) cell lines, such as MV4-11, following treatment with this compound.

Table 1: Representative Gene Expression Changes in AML Cells Treated with this compound

Gene SymbolGene NamePathway/FunctionRepresentative Log2 Fold Change
IFI6Interferon Alpha Inducible Protein 6Interferon Signaling> 2.0
IFI27Interferon Alpha Inducible Protein 27Interferon Signaling> 2.0
OAS12'-5'-Oligoadenylate Synthetase 1Viral Sensing> 1.5
DDX58DExD/H-Box Helicase 58 (RIG-I)Viral Sensing> 1.5
HLA-AMajor Histocompatibility Complex, Class I, AAntigen Presentation> 1.0
HLA-BMajor Histocompatibility Complex, Class I, BAntigen Presentation> 1.0
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell Cycle Regulation> 1.0
IRF7Interferon Regulatory Factor 7Immune Response> 1.5

Note: The Log2 Fold Change values are representative and based on descriptions of significant upregulation in the literature. Actual values will vary depending on the cell line, concentration, and duration of treatment.

Mandatory Visualizations

Signaling Pathway

DNMT1_Inhibition_Pathway GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Gene_Expression Gene Expression (Reactivation) DNMT1->Gene_Expression Suppresses Gene_Silencing Gene Silencing (e.g., Tumor Suppressors, Immune Genes) DNA_Methylation->Gene_Silencing Leads to Gene_Silencing->Gene_Expression Blocks Immune_Response Activation of Immune Response Pathways Gene_Expression->Immune_Response

Caption: Mechanism of this compound Action on Gene Expression.

Experimental Workflow

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_downstream_analysis Gene Expression Analysis Cell_Seeding Seed Cells Treatment Treat with this compound (e.g., 300 nM for 3-7 days) Cell_Seeding->Treatment Control Vehicle Control (DMSO) Cell_Seeding->Control RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation Control->RNA_Isolation QC RNA Quality Control (e.g., RIN assessment) RNA_Isolation->QC RNA_Seq RNA Sequencing (Library Prep & Sequencing) QC->RNA_Seq qPCR RT-qPCR (cDNA Synthesis & qPCR) QC->qPCR Data_Analysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Validation Validation of RNA-Seq Results qPCR->Validation Data_Analysis->Validation

References

Troubleshooting & Optimization

unexpected activity of (S)-GSK-3685032 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-GSK-3685032. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected outcome of this compound treatment on cancer cell lines?

This compound is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1) .[1][2][3][4][5][6][7] Its primary mechanism of action is to induce a robust loss of DNA methylation, leading to transcriptional activation of previously silenced genes and subsequent inhibition of cancer cell growth.[2][4][5][6][7][8][9] The predominant effect on cell proliferation is cytostatic, meaning it inhibits cell growth rather than directly inducing cell death (cytotoxicity).[10] An increase in the expression of immune-related genes is also a documented outcome.[8][11][12]

Q2: I am not observing significant cell growth inhibition after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to a lack of significant growth inhibition. Consider the following:

  • Time-dependent effects: The anti-proliferative effects of this compound are often time-dependent, with significant growth inhibition observed after 3 to 6 days of continuous treatment.[8][10][12] Short-term experiments may not show a pronounced effect.

  • Cell line sensitivity: While effective against a broad range of hematological cancer cell lines, sensitivity can vary.[8][10] The median growth IC50 value across a panel of 51 hematological cancer cell lines was 0.64 µM after 6 days of treatment.[8][11][12] Your specific cell line may be less sensitive.

  • Compound stability and storage: Ensure the compound has been stored correctly at -20°C for up to one year or -80°C for up to two years to maintain its activity.[8]

  • Experimental conditions: Confirm the appropriate concentration range is being used. Dose-response experiments are recommended to determine the optimal concentration for your cell line.

Q3: My DNA methylation analysis does not show a significant decrease after treatment. Why might this be?

  • Assay sensitivity and timing: Detectable changes in DNA methylation may require a sufficient treatment duration. Global DNA hypomethylation is a key downstream effect of DNMT1 inhibition.[2]

  • Compensatory mechanisms: In some contexts, other DNMTs, such as DNMT3A or DNMT3B, might exhibit compensatory activity, although this compound is highly selective for DNMT1.[2][3] Unexpectedly, a closely related compound, GSK-3484862, has been shown to upregulate DNMT3B expression in lung cancer cells, which could potentially counteract the effects of DNMT1 inhibition.[13]

  • Selective vs. global hypomethylation: While global hypomethylation is expected, the effect might be more pronounced at specific genomic loci.

Q4: I am observing unexpected cytotoxicity in my experiments. Is this a known effect of this compound?

This compound is generally characterized by its cytostatic, rather than cytotoxic, effects.[10] It has improved tolerability compared to older hypomethylating agents like decitabine, which are known to induce cytotoxicity through DNA damage.[4][5][6][7][9][10] If significant cytotoxicity is observed, consider the following:

  • High concentrations: Extremely high concentrations may lead to off-target effects or cellular stress.

  • Cell line-specific responses: Certain cell lines might be more prone to apoptosis in response to epigenetic reprogramming.

  • Contamination: Rule out any potential contamination of your cell culture or the compound itself.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on preclinical studies.

ParameterValueCell Line/SystemReference
DNMT1 IC50 0.036 µMCell-free assay[2][4][8]
Median Growth IC50 0.64 µM (after 6 days)Panel of 51 hematological cancer cell lines[8][11][12]
In Vivo ParameterDose RangeAnimal ModelKey FindingsReference
Tumor Growth Inhibition 1-45 mg/kg (subcutaneous, twice daily)MV4-11 or SKM-1 xenograft modelsStatistically significant, dose-dependent tumor growth inhibition and regression.[8][14]
Tolerability Up to 45 mg/kgMouse models of AMLBetter tolerated than decitabine with less impact on blood cell counts.[10][10][15]

Experimental Protocols

Cell Proliferation Assay

  • Cell Seeding: Plate cells in 96-well plates at a density appropriate for a 6-day proliferation assay.

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.

  • Treatment: Add the diluted compound to the cell plates. Include vehicle-only controls.

  • Incubation: Incubate the plates for up to 6 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: At desired time points (e.g., day 3 and day 6), assess cell viability using a suitable method such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Calculate the half-maximal inhibitory concentration for growth (gIC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11 or SKM-1) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Administer this compound subcutaneously twice daily at the desired dose levels (e.g., 1, 5, 15, 30, 45 mg/kg). Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue treatment for a specified duration (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint. Euthanize animals and collect tumors for further analysis.

  • Data Analysis: Compare tumor growth rates between treated and control groups.

Visualizations

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_methylation DNA Methylation Maintenance cluster_downstream Downstream Effects Hemi_methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 Binds SAH SAH DNMT1->SAH Fully_methylated_DNA Fully-methylated DNA DNMT1->Fully_methylated_DNA Methylation Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation SAM SAM SAM->DNMT1 Gene_Silencing Gene Silencing Fully_methylated_DNA->Gene_Silencing GSK_3685032 This compound GSK_3685032->DNMT1 Inhibits Gene_Activation Gene Transcriptional Activation Hypomethylation->Gene_Activation Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Growth_Inhibition

Caption: Mechanism of action of this compound in inhibiting DNMT1.

Experimental_Workflow cluster_assays In Vitro Assays Start Start Experiment Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation (e.g., 3-6 days) Treatment->Incubation In_Vivo In Vivo Xenograft Model Treatment->In_Vivo Proliferation Cell Proliferation Assay Incubation->Proliferation Methylation DNA Methylation Analysis Incubation->Methylation Gene_Expression Gene Expression Analysis Incubation->Gene_Expression Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Methylation->Data_Analysis Gene_Expression->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Optimizing the Use of Inactive Isomers in Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing inactive isomers as negative controls in epigenetic studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the purpose of using an inactive isomer as a negative control in my epigenetics experiment?

A: In epigenetic research, small molecule inhibitors are often used to probe the function of specific enzymes like histone methyltransferases (e.g., EZH2) or histone deacetylases (HDACs). An inactive isomer, often an enantiomer or a closely related analog of the active inhibitor, is designed to be orders of magnitude less potent against the target enzyme.[1][2][3] Its primary purpose is to help distinguish the on-target effects of the active compound from any non-specific or "off-target" effects.[1][2] If the active compound produces a biological effect that the inactive isomer does not, it provides strong evidence that the observed effect is due to the inhibition of the intended target.

Q2: My "inactive" isomer is showing some activity in my cell-based assay. What could be the reason?

A: This is a common issue that can arise from several factors:

  • Isomer Purity: The inactive isomer preparation may be contaminated with a small amount of the active isomer. It is crucial to verify the enantiomeric or isomeric purity of your compounds using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High Concentrations: At very high concentrations, even a weakly active compound can start to show effects. This could be due to residual activity on the primary target or engagement of secondary, off-target proteins. It is recommended to use the inactive isomer at the same concentration as the active compound and to perform dose-response curves for both.

  • Off-Target Effects: The "inactive" isomer might have its own unique off-target effects that are independent of the intended target of the active isomer.[4] Comparing the gene expression profiles or proteomic changes induced by both the active and inactive compounds can help to identify such effects.

  • Cellular Metabolism: The inactive isomer could be metabolized within the cells to a more active form. This is less common but a possibility to consider, especially if the biochemical and cell-based assay results are discordant.

Q3: How do I choose the appropriate concentration for my active and inactive isomer controls?

A: The ideal concentration should be based on the in vitro potency (e.g., IC50 or Ki) of the active inhibitor against its target enzyme. A common starting point for cell-based assays is to use the active compound at a concentration 5-10 times its cellular EC50 for the desired effect (e.g., reduction in a specific histone modification). The inactive isomer should then be used at the exact same concentration to ensure a direct comparison. It is highly recommended to perform a dose-response experiment for both compounds to observe their effects over a range of concentrations.

Q4: What are some key experimental readouts to confirm the on-target activity of my active inhibitor and the inactivity of its control isomer?

A: Several readouts can be used to validate your compounds:

  • Target Histone Modification: The most direct evidence is to measure the change in the specific histone modification catalyzed by the target enzyme. For example, when using an EZH2 inhibitor, you should observe a decrease in H3K27 trimethylation (H3K27me3) with the active inhibitor, but not with the inactive control.[1][2] This can be assessed by Western Blotting or ELISA.

  • Gene Expression Changes: Inhibition of an epigenetic modifier should lead to changes in the expression of its target genes. RNA-sequencing or RT-qPCR can be used to show that the active inhibitor, but not the inactive one, alters the expression of known target genes.[2]

  • Phenotypic Readouts: Downstream cellular effects, such as decreased cell proliferation, induction of apoptosis, or changes in cell differentiation, should be observed with the active compound but not the inactive isomer.[1][2]

Q5: Are there commercially available active/inactive isomer pairs for epigenetic research?

A: Yes, several well-characterized pairs are available. A prominent example is the EZH2/EZH1 inhibitor UNC1999 and its inactive control UNC2400 . UNC2400 is structurally very similar to UNC1999 but is over 1000-fold less potent in biochemical assays.[1][2][3] This pair has been validated in numerous studies to demonstrate the on-target effects of EZH2 inhibition.

Data Presentation: Comparison of Active vs. Inactive Isomers

The following table summarizes the biochemical potency of the well-characterized EZH2 inhibitor UNC1999 and its inactive control, UNC2400.

CompoundTarget EnzymeIC50 (nM)Reference
UNC1999 EZH2<10[2]
UNC2400 EZH2>13,000[1][2]
UNC1999 EZH145[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone H3K27 Trimethylation

This protocol describes how to assess the on-target activity of an EZH2 inhibitor (e.g., UNC1999) and its inactive control (e.g., UNC2400) by measuring the levels of H3K27me3 in cultured cells.

Materials:

  • Cell culture medium and supplements

  • Active EZH2 inhibitor (e.g., UNC1999)

  • Inactive control isomer (e.g., UNC2400)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3, anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the active inhibitor, inactive isomer, or vehicle (DMSO) at the desired concentrations for the specified duration (e.g., 24-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Develop the blot using an ECL substrate and capture the image.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an anti-Total Histone H3 antibody as a loading control.

  • Data Analysis: Quantify the band intensities for H3K27me3 and Total Histone H3. Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample. Compare the normalized values across the different treatment groups. A significant decrease in the H3K27me3/Total H3 ratio should be observed in cells treated with the active inhibitor but not in those treated with the inactive isomer or vehicle.[1]

Protocol 2: Cell Proliferation Assay

This protocol outlines how to evaluate the effect of an active inhibitor and its inactive control on cell viability and proliferation.

Materials:

  • Cells in culture

  • Active inhibitor (e.g., UNC1999)

  • Inactive isomer (e.g., UNC2400)

  • DMSO (vehicle control)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the active inhibitor and the inactive isomer. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 3-8 days), depending on the cell line and the expected onset of action of the inhibitor.[1]

  • Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle-treated control cells. Plot the normalized values against the compound concentration and fit a dose-response curve to determine the EC50 for the active inhibitor. The inactive isomer should show a significantly higher or no EC50 value.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Validating an Epigenetic Inhibitor cluster_preparation Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture compound_prep 2. Prepare Compounds: - Active Inhibitor - Inactive Isomer - Vehicle (DMSO) treatment 3. Treat Cells with Compounds cell_culture->treatment compound_prep->treatment western 4a. Western Blot (e.g., for H3K27me3) treatment->western proliferation 4b. Proliferation Assay treatment->proliferation rna_seq 4c. Gene Expression Analysis (RT-qPCR or RNA-seq) treatment->rna_seq data_analysis 5. Analyze Results western->data_analysis proliferation->data_analysis rna_seq->data_analysis interpretation 6. On-Target vs. Off-Target Effect Discrimination data_analysis->interpretation

Caption: A typical experimental workflow for using an active inhibitor and its inactive isomer control.

Signaling_Pathway On-Target vs. Off-Target Effects of an EZH2 Inhibitor cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects PRC2 PRC2 Complex (with EZH2) H3K27me2 Histone H3 (K27me2) H3K27me3 Histone H3 (K27me3) (Repressive Mark) H3K27me2->H3K27me3 EZH2 activity Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Active_Inhibitor Active Inhibitor (e.g., UNC1999) Active_Inhibitor->PRC2 Inhibits Active_Inhibitor_Off Active Inhibitor Inactive_Isomer Inactive Isomer (e.g., UNC2400) Inactive_Isomer->PRC2 No significant inhibition Inactive_Isomer_Off Inactive Isomer Off_Target Unknown Off-Target Protein Cellular_Effect Non-Specific Cellular Effect Off_Target->Cellular_Effect Active_Inhibitor_Off->Off_Target May bind Inactive_Isomer_Off->Off_Target May bind

Caption: Illustrates how an active inhibitor blocks the on-target pathway while an inactive isomer does not.

Logical_Relationship Decision Tree for Interpreting Results Start Biological Effect Observed? Active_Yes Active Inhibitor Shows Effect? Start->Active_Yes Yes Conclusion3 Conclusion: Target may not be involved in the observed phenotype. Start->Conclusion3 No Inactive_Yes Inactive Isomer Shows Effect? Active_Yes->Inactive_Yes Yes Conclusion1 Conclusion: On-target effect is likely. Active_Yes->Conclusion1 No Inactive_Yes->Conclusion1 No Conclusion2 Conclusion: Off-target effect or artifact. Investigate further. Inactive_Yes->Conclusion2 Yes

Caption: A logical diagram to aid in the interpretation of experimental outcomes.

References

Navigating the Nuances of Negative Controls: A Guide to (S)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the use of (S)-GSK-3685032 as a negative control for its active counterpart, the potent and selective DNMT1 inhibitor (R)-GSK-3685032. Understanding the potential pitfalls and ensuring the true inactivity of a negative control is paramount for the validity of experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is the (S)-enantiomer of the highly selective DNA methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032. In stereochemistry, enantiomers are mirror images of each other and can have vastly different biological activities. The (S)-enantiomer is presumed to be inactive against DNMT1 and is therefore used as a negative control to demonstrate that the observed effects of the (R)-enantiomer are due to its specific on-target activity and not due to the chemical scaffold itself.

Q2: What is the primary pitfall of using this compound without proper validation?

The most significant pitfall is the assumption of complete inactivity. While the (R)-enantiomer is a potent inhibitor, the (S)-enantiomer may retain some residual activity against DNMT1 or possess off-target effects. Without experimental validation, attributing all observed effects in the active-compound-treated group to DNMT1 inhibition can be misleading.

Q3: Is there an alternative, validated negative control for (R)-GSK-3685032?

Yes, the initial discovery and characterization of (R)-GSK-3685032 utilized a structurally related but distinct inactive analog, GSK3510477.[1][2] This compound was shown to be inactive in cellular assays and is a recommended alternative if the inactivity of this compound cannot be confirmed in your experimental system.[2]

Q4: What are the potential off-target effects to be aware of?

The active compound, (R)-GSK-3685032, has been shown to be highly selective for DNMT1 over DNMT3A, DNMT3B, and a broad panel of other methyltransferases and kinases.[1][3] However, any chemical compound can have unexpected off-target activities. It is crucial to consider that such effects, if they exist for the chemical scaffold, might be present in both enantiomers.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected activity (e.g., changes in gene expression, cell viability) in the this compound treated control group. 1. The (S)-enantiomer is not completely inactive in your experimental system. 2. The compound has off-target effects unrelated to DNMT1 inhibition. 3. Contamination of the (S)-enantiomer with the active (R)-enantiomer.1. Perform a dose-response experiment with this compound to determine its IC50 for DNMT1 activity in your assay. 2. Compare the phenotype to that of the active (R)-enantiomer. If the phenotypes are different, it may suggest an off-target effect. 3. Verify the purity of your this compound stock. 4. Consider using the alternative inactive analog, GSK3510477.[1][2]
High background or variability in DNMT1 activity assays. 1. Suboptimal assay conditions. 2. Instability of the compound in your assay buffer.1. Optimize assay parameters such as incubation time, enzyme concentration, and substrate concentration. 2. Ensure proper dissolution and stability of the compounds in your chosen solvent and final assay buffer.
Inconsistent results between different batches of this compound. 1. Variability in the purity or stereochemical integrity of the compound between batches.1. Purchase compounds from a reputable supplier that provides a certificate of analysis with purity and enantiomeric excess data. 2. Whenever possible, test new batches to confirm their lack of activity before use in critical experiments.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations for the active enantiomer, (R)-GSK-3685032. Crucially, there is a lack of publicly available data for the DNMT1 inhibitory activity (IC50) of the (S)-enantiomer. Researchers should determine this value in their own experimental systems.

CompoundTargetAssay TypeIC50Selectivity
(R)-GSK-3685032 DNMT1 Biochemical36 nM [3][4][5]>2,500-fold vs DNMT3A/3L and DNMT3B/3L[4]
(R)-GSK-3685032Various Cancer Cell LinesCell GrowthMedian gIC50 of 0.64 µM[6]-
This compound DNMT1 BiochemicalData not available Data not available
GSK3510477 (Inactive Analog)DNMT1Cellular Thermal Shift AssayNo stabilization observed[1]-

Key Experimental Protocols

Protocol 1: Validation of this compound Inactivity via a DNMT1 Activity Assay

This protocol outlines a general method to determine the IC50 of this compound for DNMT1.

  • Reagents and Materials:

    • Recombinant human DNMT1 enzyme.

    • Hemimethylated DNA substrate.

    • S-adenosyl-L-methionine (SAM), including a labeled version (e.g., [³H]-SAM) for radioactive detection or a suitable co-factor for a fluorescence-based assay.

    • (R)-GSK-3685032 (as a positive control).

    • This compound.

    • DMSO (for compound dilution).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).

    • Detection reagents (e.g., scintillation fluid for radioactive assays, or a specific antibody for ELISA-based methods).

  • Procedure:

    • Prepare a serial dilution of this compound and (R)-GSK-3685032 in DMSO. A typical concentration range for the (S)-enantiomer would be from low nanomolar to high micromolar to ensure any residual activity is detected.

    • In a microplate, combine the DNMT1 enzyme, hemimethylated DNA substrate, and the diluted compounds or DMSO (vehicle control).

    • Initiate the methylation reaction by adding SAM.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of DNA methylation using your chosen detection method.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm whether this compound engages with DNMT1 inside cells.

  • Cell Culture and Treatment:

    • Culture cells of interest to a suitable confluency.

    • Treat cells with a high concentration of this compound, (R)-GSK-3685032 (positive control), and vehicle control (DMSO) for a defined period.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells to release proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble DNMT1 in each sample by Western blotting.

  • Data Analysis:

    • A compound that binds to and stabilizes DNMT1 will result in more soluble protein at higher temperatures compared to the vehicle control. Compare the stabilization profile of the (S)-enantiomer to the (R)-enantiomer.

Visualizations

signaling_pathway cluster_active (R)-GSK-3685032 (Active Inhibitor) cluster_control This compound (Negative Control) R_GSK (R)-GSK-3685032 DNMT1_active DNMT1 R_GSK->DNMT1_active Inhibits DNA_methylation DNA Methylation DNMT1_active->DNA_methylation Prevents Gene_silencing Gene Silencing DNA_methylation->Gene_silencing Leads to S_GSK This compound DNMT1_control DNMT1 S_GSK->DNMT1_control No significant inhibition DNA_methylation_control DNA Methylation DNMT1_control->DNA_methylation_control Maintains Gene_silencing_control Gene Silencing DNA_methylation_control->Gene_silencing_control Leads to

Caption: Mechanism of action of (R)-GSK-3685032 versus its intended negative control.

experimental_workflow start Start: Is this compound a suitable negative control? validate Step 1: Validate inactivity of this compound start->validate ic50 Determine IC50 against DNMT1 validate->ic50 cetsa Perform Cellular Thermal Shift Assay (CETSA) validate->cetsa decision Is the (S)-enantiomer inactive in your system? ic50->decision cetsa->decision proceed Proceed with this compound as negative control decision->proceed Yes troubleshoot Troubleshoot: Consider alternative controls decision->troubleshoot No alternative Use validated inactive analog (GSK3510477) troubleshoot->alternative

Caption: Decision workflow for validating this compound as a negative control.

References

Technical Support Center: Ensuring the Purity of (S)-GSK-3685032 for Reliable Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of (S)-GSK-3685032. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is the enantiomer of GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It is often used as a control in experiments to differentiate the biological effects of the active (R)-enantiomer from any potential off-target effects. Ensuring high purity of the (S)-isomer is critical to prevent misinterpretation of experimental results, as any contamination with the active (R)-enantiomer could lead to unintended DNMT1 inhibition.

Q2: What are the typical purity specifications for this compound?

Commercially available this compound is typically supplied with a chemical purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) and a high enantiomeric excess (e.e.), often ≥99%. It is crucial to verify the certificate of analysis (CoA) provided by the supplier for batch-specific purity information.

Q3: What are the primary analytical methods for assessing the purity of this compound?

The primary methods for determining the purity of this compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity and separate the (S)-enantiomer from the (R)-enantiomer.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess chemical purity by separating the compound from any synthesis-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities.

Analytical Methods and Troubleshooting

Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (S)- and (R)-enantiomers of GSK-3685032 to ensure the enantiomeric excess (e.e.) of the (S)-form meets the required specifications.

Typical Chromatographic Conditions:

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Chiralpak® IA, IB, or IC)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
Flow Rate 0.5 - 1.5 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

Experimental Workflow for Chiral HPLC Analysis:

prep Sample Preparation (Dissolve in mobile phase) hplc HPLC System Equilibration (Run mobile phase until baseline is stable) prep->hplc inject Inject Sample hplc->inject separate Chromatographic Separation (Enantiomers are separated on the chiral column) inject->separate detect UV Detection separate->detect data Data Analysis (Integrate peaks and calculate e.e.) detect->data

Chiral HPLC analysis workflow.

Troubleshooting Guide for Chiral HPLC:

IssuePotential Cause(s)Recommended Action(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase.- Suboptimal mobile phase composition.- Screen different chiral columns (polysaccharide-based are a good starting point).- Vary the ratio of non-polar solvent to alcohol in the mobile phase.- Introduce or vary the concentration of an amine additive.
Peak tailing - Secondary interactions with the stationary phase.- Column overload.- Add a basic modifier like diethylamine to the mobile phase.- Reduce the sample concentration or injection volume.
Split peaks - Column contamination or damage at the inlet.- Sample solvent incompatible with the mobile phase.- Flush the column or use a guard column.- Ensure the sample is fully dissolved in a solvent similar in composition to the mobile phase.
Drifting baseline - Column not fully equilibrated.- Contaminated mobile phase.- Allow sufficient time for column equilibration before injection.- Prepare fresh mobile phase using high-purity solvents.
Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.

Experimental Protocol for qNMR:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d6) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of the internal standard stock solution.

  • NMR Data Acquisition:

    • Acquire a proton NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the protons between scans, which is crucial for accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship for qNMR Purity Calculation:

cluster_sample Analyte (this compound) cluster_std Internal Standard I_sample Integral of Analyte Signal Purity Purity of this compound (%) I_sample->Purity N_sample Number of Protons (Analyte) N_sample->Purity MW_sample Molecular Weight (Analyte) MW_sample->Purity m_sample Mass of Analyte m_sample->Purity I_std Integral of Standard Signal I_std->Purity N_std Number of Protons (Standard) N_std->Purity MW_std Molecular Weight (Standard) MW_std->Purity m_std Mass of Standard m_std->Purity P_std Purity of Standard P_std->Purity

Factors influencing qNMR purity calculation.

Signaling Pathway of the Active Enantiomer

This compound serves as a control for its active enantiomer, (R)-GSK-3685032, which is a selective inhibitor of DNMT1. Understanding the mechanism of the active compound is essential for interpreting the results from experiments using the (S)-isomer as a control. The active enantiomer inhibits DNMT1, an enzyme responsible for maintaining DNA methylation patterns. Inhibition of DNMT1 leads to passive demethylation of DNA during replication, which can result in the re-expression of silenced tumor suppressor genes and induction of an anti-tumor immune response.

DNMT1 Inhibition Pathway:

GSK (R)-GSK-3685032 DNMT1 DNMT1 GSK->DNMT1 Methylation DNA Methylation DNMT1->Methylation maintains Demethylation Passive DNA Demethylation Gene_Silencing Tumor Suppressor Gene Silencing Methylation->Gene_Silencing leads to Gene_Expression Gene Re-expression Demethylation->Gene_Expression leads to Immune Anti-tumor Immune Response Gene_Expression->Immune promotes

References

addressing solubility issues with (S)-GSK-3685032 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-GSK-3685032, with a focus on addressing solubility challenges in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the isomer of GSK-3685032 and can be used as an experimental control.[1] GSK-3685032 is a potent, first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1).[2][3][4] Its mechanism of action involves competing with the DNMT1 active-site loop for binding to hemimethylated DNA, which leads to the inhibition of DNMT1 activity.[4][5] This results in a decrease in global DNA methylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth.[2][4][5] Unlike nucleoside analogs such as decitabine, GSK-3685032 is a non-covalent inhibitor, which contributes to its improved tolerability.[2][4][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][6][7][8] It is recommended to prepare a high-concentration stock solution in fresh, moisture-free DMSO. For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween-80, and saline or PBS.[1][6][9][10]

Q3: What is the recommended storage procedure for this compound stock solutions?

Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] It is recommended to store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always seal the container tightly and protect it from moisture and light.[1]

Troubleshooting Guide: Solubility Issues in Culture Media

A common challenge when working with hydrophobic compounds like this compound is precipitation upon dilution of the DMSO stock solution into aqueous culture media. The following guide provides steps to mitigate this issue.

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

Possible Cause 1: The final concentration of DMSO in the culture medium is too low to maintain solubility.

  • Solution: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.1% to 0.5%), a certain amount is necessary to keep the compound in solution.[9]

    • Action: Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration.

    • Action: When preparing your working concentrations, ensure that the serial dilutions from the stock solution are done in a way that the final DMSO concentration remains consistent across all treatment groups, including the vehicle control.

Possible Cause 2: The stock solution was not properly prepared or has degraded.

  • Solution: Ensure the stock solution is prepared correctly and has been stored properly.

    • Action: Use fresh, high-quality DMSO to prepare your stock solution. Moisture-absorbing DMSO can reduce solubility.[6]

    • Action: To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[8]

    • Action: Always store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Possible Cause 3: The compound has limited solubility in aqueous solutions, and the desired final concentration exceeds its solubility limit in the culture medium.

  • Solution: Optimize the dilution process to facilitate better mixing and reduce the chances of precipitation.

    • Action: Pre-warm the culture medium to 37°C before adding the this compound stock solution.

    • Action: When adding the DMSO stock to the medium, vortex or gently pipette the medium to ensure rapid and thorough mixing. This prevents localized high concentrations of the compound that can lead to precipitation.

    • Action: Prepare intermediate dilutions of your stock solution in culture medium to gradually decrease the DMSO concentration.

Quantitative Data Summary

The following table summarizes the solubility of GSK-3685032 in various solvents.

Solvent/FormulationConcentrationNotesReference
DMSO≥ 1 mg/mL (2.37 mM)Moisture-absorbing DMSO reduces solubility.[6]
DMSO25 mg/mL (59.45 mM)Ultrasonic bath recommended for dissolution.[8]
DMSO26.4 mg/mL (62.78 mM)Sonication is recommended.[9]
DMSO42 mg/mL (99.87 mM)Use fresh DMSO.[6]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.94 mM)For in vivo use.[10]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline2 mg/mL (4.76 mM)For in vivo use, sonication is recommended.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To facilitate dissolution, gently vortex the tube and, if necessary, warm it to 37°C and sonicate for a few minutes until the solution is clear.[8]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Dosing Cells in Culture with this compound

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Prepare serial dilutions of the stock solution in pre-warmed culture medium to achieve the final desired concentrations. It is crucial to add the stock solution to the medium and mix immediately and thoroughly.

  • For example, to achieve a 1 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.

  • Ensure the final DMSO concentration in the culture medium does not exceed the cytotoxic level for your cell line (typically <0.1%).[9]

  • Prepare a vehicle control with the same final concentration of DMSO as the treatment groups.

  • Remove the existing medium from your cell culture plates and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration. For this compound, effects on cell growth may become apparent after 3 days of treatment.[2][11]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dosing Cell Dosing Procedure weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Warm/Sonicate if needed) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Serial Dilutions in Pre-warmed Culture Medium thaw->dilute treat Treat Cells (Final DMSO < 0.1%) dilute->treat incubate Incubate for Desired Duration treat->incubate

Caption: Workflow for preparing and dosing this compound in cell culture experiments.

signaling_pathway GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 Inhibits Methylation DNA Methylation DNMT1->Methylation Catalyzes Silencing Gene Silencing Hemi_DNA Hemimethylated DNA Hemi_DNA->DNMT1 Binds Methylation->Silencing Activation Gene Activation Silencing->Activation Reversal Growth_Inhibition Cancer Cell Growth Inhibition Activation->Growth_Inhibition

Caption: Simplified signaling pathway of DNMT1 inhibition by this compound.

References

minimizing variability in experiments with (S)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-GSK-3685032

An Official Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the use of this compound, a potent, selective, and reversible inhibitor of DNA Methyltransferase 1 (DNMT1).[1][2][3][4][5] Our goal is to help you minimize variability in your experiments and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the inactive isomer (enantiomer) of GSK-3685032 and is intended to be used as an experimental control.[6] GSK-3685032 is a first-in-class, non-covalent, and reversible inhibitor that is highly selective for DNMT1, with an IC50 of 0.036 µM.[1][2][3][4][5] It functions by binding to the enzyme's active site, which leads to DNA hypomethylation, activation of gene transcription, and inhibition of cancer cell growth.[1][2][3][7] Its high selectivity for DNMT1 (over 2500-fold compared to DNMT3A/3B) minimizes off-target effects related to other methyltransferases.[1][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal results and to minimize variability, follow these storage and preparation guidelines:

  • Solvent: The compound is soluble in DMSO.[2][5] For a 25 mg/mL stock, sonication may be required to fully dissolve the compound.[2]

  • Stock Solution Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[3]

  • Working Solution: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3] A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[5]

Q3: What is the difference between GSK-3685032 and its (S)-isomer?

A3: this compound is the stereoisomer of the active DNMT1 inhibitor, GSK-3685032. In drug development, isomers are often used as negative controls in experiments to confirm that the observed biological effects are due to the specific interaction of the active compound with its target, and not due to non-specific or off-target effects.[6]

Q4: In which cancer cell lines has the active form, GSK-3685032, shown efficacy?

A4: The active inhibitor has demonstrated anti-proliferative effects across a wide panel of hematologic cancer cell lines, including various types of leukemia, lymphoma, and multiple myeloma.[3][4] The median growth IC50 value across a large panel of these cell lines was found to be 0.64 µM after a 6-day treatment period.[2][3]

Troubleshooting Guide

Q5: My IC50 values for the active inhibitor are inconsistent between experiments. What are the common causes?

A5: Inconsistent IC50 values are a frequent source of variability. Consider the following factors:

  • Cell Density and Health: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or unhealthy cells can show altered sensitivity to inhibitors.

  • Compound Stability: As mentioned, avoid multiple freeze-thaw cycles of your stock solution. Degradation of the compound will lead to a loss of potency.

  • Incubation Time: The growth inhibitory effects of GSK-3685032 are time-dependent, with effects becoming more pronounced after 3 days of treatment.[2][3] Ensure your experimental endpoint is consistent.

  • Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant error, especially when preparing serial dilutions.[8] Use calibrated pipettes and proper techniques.

Q6: I am observing significant cell death even at low concentrations of the inhibitor. How can I troubleshoot this?

A6: While the active inhibitor is designed to inhibit cancer cell growth, excessive toxicity could indicate an issue:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic. It is recommended to keep the final DMSO concentration below 0.5%.

  • Contamination: Test your cell cultures for mycoplasma or other microbial contamination, which can sensitize cells to chemical treatments.[9]

  • Incorrect Compound: Verify that you are using the correct compound and that there has not been a mix-up in the lab.

Q7: How can I confirm that the observed effects in my cells are due to DNMT1 inhibition?

A7: To ensure the effects are target-specific, consider the following validation experiments:

  • Use of the (S)-isomer: Include this compound as a negative control. Since it is the inactive isomer, it should not produce the same biological effects as the active compound.[6]

  • Western Blot Analysis: Treatment with the active GSK-3685032 has been shown to decrease DNMT1 protein expression after 2 days.[2][3] This can be a useful pharmacodynamic marker.

  • Gene Expression Analysis: Inhibition of DNMT1 leads to the re-expression of silenced genes.[10] Select known DNMT1 target genes and measure their expression levels via RT-qPCR or RNA-seq.

Data Presentation

Table 1: In Vitro Activity of GSK-3685032

ParameterValueCell LinesConditions
Enzymatic IC50 0.036 µMCell-free assayN/A
Median Growth IC50 0.64 µMPanel of 51 hematologic cancer cell lines6-day treatment
Selectivity >2500-foldCell-free assayDNMT1 vs. DNMT3A/3B

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol: Cellular Proliferation Assay to Determine IC50

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of GSK-3685032 in a cancer cell line of interest.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of GSK-3685032 and the control this compound in DMSO.

    • Perform a serial dilution in culture media to create a range of concentrations (e.g., 10 µM to 0.001 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the media from the cells and replace it with the media containing the diluted compounds.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 3 to 6 days), as the effects of the inhibitor are time-dependent.[2][3]

  • Viability Assessment:

    • Use a suitable cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).

    • Follow the manufacturer's instructions to add the reagent and incubate for the recommended time.

    • Read the plate on a luminometer or spectrophotometer.

  • Data Analysis:

    • Subtract the background (media-only wells).

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Visualizations

DNMT1_Pathway cluster_0 Epigenetic Regulation of Gene Expression cluster_1 Inhibitor Action DNMT1 DNMT1 DNA_full Fully-methylated DNA DNMT1->DNA_full methylates SAM SAM (Methyl Donor) SAM->DNMT1 provides methyl group DNA_hemi Hemi-methylated DNA DNA_hemi->DNMT1 recruits Gene_Silencing Gene Silencing DNA_full->Gene_Silencing GSK3685032 This compound (Active Inhibitor) GSK3685032->DNMT1 inhibits

Caption: Mechanism of DNMT1 inhibition by the active form of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Compound Integrity (Aliquoting, Storage, Age) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Density, Contamination) Start->Check_Cells Check_Protocol Review Protocol Execution (Pipetting, Incubation Time, Controls) Start->Check_Protocol Analyze_Data Re-analyze Data (Normalization, Curve Fitting) Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Decision Issue Identified? Analyze_Data->Decision Implement_Changes Implement Corrective Actions Decision->Implement_Changes Yes Consult Consult Technical Support Decision->Consult No Implement_Changes->Start Re-run Experiment

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental_Optimization Optimization Goal: Minimize Variability Cell Culture Compound Handling Assay Procedure Culture_Factors Key Factors Consistent passage number Log-phase growth Optimal seeding density Mycoplasma testing Optimization:f0->Culture_Factors Compound_Factors Key Factors Single-use aliquots Fresh dilutions Validate concentration Use of (S)-isomer control Optimization:f1->Compound_Factors Assay_Factors Key Factors Calibrated pipettes Consistent timing Include controls Automated liquid handling Optimization:f2->Assay_Factors

Caption: Key areas for optimizing experimental design to reduce variability.

References

interpreting ambiguous data from (S)-GSK-3685032 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-GSK-3685032. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting data from cells treated with this first-in-class, reversible, and selective DNMT1 inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ambiguous results encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional hypomethylating agents such as decitabine (DAC) or azacytidine (AZA), it does not incorporate into DNA and does not cause DNA damage.[4][5][6] Its primary function is to inhibit the maintenance of DNA methylation patterns during cell division, leading to passive DNA demethylation over subsequent replication cycles. This results in the transcriptional activation of previously silenced genes, including tumor suppressor genes and endogenous retroviruses, which can lead to cancer cell growth inhibition.[4][7][8]

Q2: How long does it take to observe a cellular response after treatment with this compound?

A2: The effects of this compound are typically not immediate. Due to its mechanism of action relying on DNA replication-dependent passive demethylation, significant anti-proliferative effects are often observed after 3 to 6 days of continuous treatment.[2][4] Researchers should design their experiments with appropriate time courses to capture the delayed onset of action.

Q3: Should I expect to see widespread cell death (cytotoxicity) with this compound treatment?

A3: Not necessarily. In many cancer cell lines, this compound induces a cytostatic effect, meaning it inhibits cell proliferation rather than directly causing cell death.[4] This is a key distinction from older hypomethylating agents that induce cytotoxicity through DNA damage.[7][9] However, at higher concentrations and over longer treatment durations, cell death can occur.[5]

Q4: Is this compound effective in all cancer types?

A4: this compound has shown significant efficacy in preclinical models of hematological malignancies, such as acute myeloid leukemia (AML).[7][10] Its effectiveness in solid tumors is an area of ongoing research. The response to treatment can be heterogeneous and cell-line dependent.[11]

Q5: What is the appropriate negative control for experiments involving this compound?

A5: Besides a vehicle control (e.g., DMSO), a structurally related inactive analog, such as GSK3510477, can be used as a negative control to ensure that the observed phenotypic effects are due to DNMT1 inhibition and not off-target effects of the chemical scaffold.[7]

Troubleshooting Guides

Issue 1: No significant change in cell viability after 48 hours of treatment.

Possible Cause 1: Insufficient treatment duration.

  • Explanation: The anti-proliferative effects of this compound are often delayed, becoming apparent after 3-6 days of treatment as DNA demethylation occurs over multiple cell cycles.[2][4]

  • Recommendation: Extend the treatment duration to at least 6 days, with media and compound replenishment every 2-3 days.

Possible Cause 2: Sub-optimal drug concentration.

  • Explanation: The effective concentration can vary between cell lines. The median growth inhibitory concentration (gIC50) across a panel of hematological cancer cell lines was reported to be 0.64 μM after 6 days.[2]

  • Recommendation: Perform a dose-response study with a broad range of concentrations (e.g., 10 nM to 10 μM) to determine the optimal concentration for your specific cell line.

Experimental Workflow for Optimizing Treatment Conditions

G start Start: No observed effect on cell viability at 48h time Extend treatment duration (e.g., 4, 6, 8 days) start->time dose Perform dose-response (e.g., 10 nM - 10 µM) time->dose viability Measure cell viability (e.g., CellTiter-Glo) dose->viability analysis Analyze data to determine optimal time and dose viability->analysis proceed Proceed with optimized experimental conditions analysis->proceed

Caption: Workflow for optimizing this compound treatment duration and concentration.

Issue 2: Inconsistent or minimal changes in gene expression.

Possible Cause 1: Timing of RNA extraction.

  • Explanation: Transcriptional changes follow DNA demethylation. It is crucial to harvest RNA at a time point where demethylation has occurred to a sufficient extent to alter gene expression.

  • Recommendation: Perform a time-course experiment, harvesting RNA at multiple time points (e.g., day 4, 6, and 8) post-treatment to identify the optimal window for observing transcriptional changes.

Possible Cause 2: Cell-line specific gene regulation.

  • Explanation: The set of genes regulated by DNA methylation can vary significantly between different cancer cell lines.[11] A gene that is robustly upregulated in one cell line may not be affected in another.

  • Recommendation: Instead of focusing on a single marker gene, analyze a panel of genes known to be regulated by methylation in your cancer type of interest. Genome-wide expression analysis (e.g., RNA-seq) is recommended for a comprehensive view.

Signaling Pathway: DNMT1 Inhibition and Gene Activation

G GSK3685032 This compound DNMT1 DNMT1 GSK3685032->DNMT1 inhibits Methylation Maintenance Methylation DNMT1->Methylation catalyzes Hypomethylation Passive DNA Hypomethylation DNMT1->Hypomethylation inhibition leads to DNA_rep DNA Replication Hemi_DNA Hemi-methylated DNA DNA_rep->Hemi_DNA Hemi_DNA->Methylation Silenced_Genes Silenced Genes (e.g., Tumor Suppressors) Methylation->Silenced_Genes maintains silencing Gene_Activation Transcriptional Activation Hypomethylation->Gene_Activation Cell_Cycle_Arrest Cell Growth Inhibition Gene_Activation->Cell_Cycle_Arrest

Caption: Mechanism of this compound leading to gene activation.

Issue 3: Development of resistance to this compound.

Possible Cause: Upregulation of de novo methyltransferases.

  • Explanation: Prolonged treatment with this compound can lead to acquired resistance. In some colorectal cancer cell lines, this has been associated with the retention of DNA methylation on the X-chromosome and increased expression of DNMT3A2, a de novo DNA methyltransferase.[12]

  • Recommendation:

    • Monitor the expression of DNMT family members (DNMT1, DNMT3A, DNMT3B) over the course of long-term treatment.

    • Consider combination therapies. For example, co-treatment with an inhibitor of de novo methyltransferases, if available and appropriate for your experimental system, could be explored.

Data Presentation

Table 1: Expected Outcomes in this compound Treated Cells vs. Controls

ParameterVehicle ControlThis compound (Acute Treatment; 4-6 days)This compound (Chronic Treatment; >2 weeks)
Cell Proliferation Normal growth rateDecreased proliferation (cytostatic effect)Potential for resumed proliferation (resistance)
Global DNA Methylation StableSignificant decreaseDecreased, but may show regional retention of methylation
DNMT1 Protein Level StableGenerally stable or slight reduction[6]Stable
DNMT3A/3B Expression Basal levelsGenerally stablePotential for upregulation (e.g., DNMT3A2)[12]
Tumor Suppressor Gene Expression Low / SilencedIncreased expressionVariable, may decrease with resistance
Viral Mimicry Response LowUpregulation of endogenous retroviruses and interferon pathway genes[4]May be attenuated in resistant cells

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate plates for the desired duration (e.g., 3, 6, and 8 days). For longer time points, replenish media and compound every 2-3 days.

  • Lysis and Luminescence Reading: On the day of analysis, equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the gIC50.

2. RNA Extraction and RT-qPCR for Gene Expression Analysis

  • Cell Culture and Treatment: Culture and treat cells with the desired concentration of this compound or vehicle for the optimized duration (e.g., 4 or 6 days).

  • RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for your genes of interest and at least two validated housekeeping genes for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3. Global DNA Methylation Assay (e.g., ELISA-based)

  • Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells using a DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

  • Quantification: Accurately quantify the DNA concentration using a fluorometric method (e.g., Qubit).

  • ELISA Assay: Use a global DNA methylation ELISA kit (e.g., MethylFlash™ Global DNA Methylation (5-mC) ELISA Easy Kit, Epigentek) following the manufacturer's protocol. This typically involves binding a standardized amount of DNA to the assay wells, followed by antibody-based detection of 5-methylcytosine (5-mC).

  • Data Analysis: Calculate the percentage of 5-mC in each sample based on the standard curve generated in the assay. Compare the methylation levels between treated and control samples.

References

long-term stability of (S)-GSK-3685032 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-GSK-3685032

This technical support center provides guidance on the , offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues related to the stability of this compound solutions.

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Based on information from various suppliers, stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored to maximize longevity and stability. For long-term storage, it is recommended to keep aliquots at -80°C, which can preserve the solution for up to two years[1][2]. For shorter-term storage, -20°C is acceptable for up to one year[1][2]. To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes[3].

Q2: I left my this compound solution at room temperature for a few hours. Is it still usable?

A2: While detailed studies on the stability of this compound at room temperature are not publicly available, it is generally recommended to minimize the time that solutions are kept at ambient temperatures. For in vivo experiments, it is advised to prepare fresh working solutions on the day of use[1]. If a solution has been at room temperature for an extended period, its potency may be compromised. For critical experiments, using a fresh aliquot from a properly stored stock is the safest approach.

Q3: I've noticed precipitation in my stock solution after thawing. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture, which is a known issue with hygroscopic solvents like DMSO[3][4]. If precipitation is observed, you can try to redissolve the compound by gently warming the tube to 37°C and using an ultrasonic bath[5]. If the precipitate does not dissolve, it is recommended to discard the solution and prepare a fresh one, ensuring the use of anhydrous, high-purity DMSO.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound[3][4]. While other organic solvents might be used, their impact on the long-term stability of this compound has not been documented in the available literature. If an alternative solvent must be used for experimental reasons, it is advisable to prepare fresh solutions and not store them for extended periods. For aqueous-based assays, working solutions should be prepared fresh from a DMSO stock solution just before use.

Q5: How can I be sure that my compound is stable under my specific experimental conditions (e.g., in cell culture medium)?

A5: A study on the structurally related compound, GSK-3484862, which shares the dicyanopyridine core, has shown it to be stable in cell culture media for up to six days at 37°C when analyzed by LC-MS/MS[1]. This suggests that this compound is likely to have good stability under similar conditions. However, for long-term experiments or if there are concerns about stability, it is best to include control experiments. This could involve adding the compound to the medium at different time points during the experiment to see if the biological effect varies. For definitive stability data under your specific conditions, a stability-indicating analytical method, such as HPLC, would be required.

Quantitative Stability Data

Form Solvent Storage Temperature Duration Source
Solid PowderN/A-20°C3 years[4]
Stock SolutionDMSO-20°C1 month - 1 year[1][3][4]
Stock SolutionDMSO-80°C6 months - 2 years[1][3][5]

Experimental Protocols

A specific, validated stability-indicating HPLC method for this compound is not described in the available literature. However, a general protocol for assessing the stability of a small molecule like this compound using High-Performance Liquid Chromatography (HPLC) is provided below as a guideline.

Objective: To determine the stability of this compound in a given solvent under specified storage conditions over time.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO)

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Aliquot the stock solution into several vials appropriate for the different time points of the study.

  • Storage Conditions:

    • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for a compound like this compound could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient Elution: A gradient elution is often necessary to separate the parent compound from any potential degradation products. An example gradient could be starting with a low percentage of acetonitrile and increasing it over the run time.

    • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance. A PDA detector is useful for identifying the appearance of new peaks that may correspond to degradation products.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: A standard flow rate is 1 mL/min.

  • Data Collection and Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from storage.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system and record the chromatogram.

    • Calculate the peak area of the this compound peak.

    • The percentage of this compound remaining at each time point can be calculated relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which would indicate degradation.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Desired Conditions (e.g., RT, 4°C, -20°C) aliquot->storage_conditions sample Sample at T=0, T=x, T=y... storage_conditions->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Remaining, New Peaks) hplc->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

troubleshooting_logic start Inconsistent Experimental Results? check_stability Consider Compound Stability start->check_stability check_storage Were stock solutions stored correctly (-80°C, aliquoted)? check_stability->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_handling Were working solutions prepared fresh? yes_handling Yes check_handling->yes_handling Yes no_handling No check_handling->no_handling No yes_storage->check_handling prepare_new Prepare fresh stock solution no_storage->prepare_new other_factors Investigate other experimental variables yes_handling->other_factors prepare_fresh_working Prepare fresh working solution for each experiment no_handling->prepare_fresh_working

Caption: Troubleshooting logic for stability-related issues with this compound.

References

Technical Support Center: Best Practices for Using Chiral Molecules in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing chiral molecules in their experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during chiral separations and asymmetric synthesis.

Chiral HPLC Troubleshooting

A common challenge in working with chiral molecules is achieving adequate separation of enantiomers. The following guide addresses frequent problems in chiral High-Performance Liquid Chromatography (HPLC).

Issue: Poor or No Enantiomeric Resolution

Question: My chiral HPLC method is not separating the enantiomers of my compound. What are the potential causes and how can I troubleshoot this?

Answer: Poor resolution in chiral HPLC can stem from several factors, ranging from the choice of the chiral stationary phase (CSP) to the composition of the mobile phase. A systematic approach to troubleshooting is recommended.

Table 1: Troubleshooting Poor Enantiomeric Resolution in Chiral HPLC

Potential CauseTroubleshooting Steps & SolutionsTypical Parameters/Quantitative Data
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical as the separation is based on stereospecific interactions.[1] Polysaccharide-based columns (cellulose or amylose derivatives) are often a good starting point for many chiral compounds.[1] It is highly recommended to screen a set of columns with broad applicability.[1]N/A
Suboptimal Mobile Phase Composition The type and concentration of the organic modifier and any additives in the mobile phase are crucial for selectivity.[1] Vary the ratio of the organic modifier to the hexane or buffer. For basic compounds, additives like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution.[2] For acidic compounds, additives like trifluoroacetic acid (TFA) or acetic acid may be beneficial.[2]Additive Concentration: 0.1% - 0.5% (v/v)[2]
Incorrect Temperature Temperature affects the thermodynamics of the separation, influencing retention times and enantioselectivity.[1] Systematically vary the column temperature to find the optimum. Lower temperatures often improve resolution, but can also increase analysis time and backpressure.[3]Temperature Range: 10°C - 40°C
Inadequate Flow Rate A lower flow rate often improves resolution by allowing more time for interactions with the CSP.[1] However, an excessively low rate can lead to band broadening due to diffusion.[1]Flow Rate Range: 0.5 - 1.5 mL/min
Poor Peak Shape Issues like peak tailing, fronting, or splitting can compromise resolution.[1] These can be caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.[1] Ensure the sample is dissolved in the mobile phase or a weaker solvent.[4]N/A
Column Degradation Over time, chiral columns can lose performance due to contamination or degradation of the stationary phase.[5][6] This can manifest as a loss of selectivity and peak tailing.[6] Consider regenerating the column according to the manufacturer's instructions or replacing it if regeneration is unsuccessful.[5][6][7]N/A

Issue: Peak Tailing in Chiral HPLC

Question: I am observing significant peak tailing in my chiral separation. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue that can obscure resolution and affect quantitation. It is often caused by unwanted interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

Table 2: Troubleshooting Peak Tailing in Chiral HPLC

Potential CauseTroubleshooting Steps & SolutionsTypical Parameters/Quantitative Data
Secondary Interactions with Silica Residual silanol groups on the silica support can interact with basic analytes, causing tailing.[1] Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to block these active sites.[2]Modifier Concentration: 0.1% - 0.5% (v/v)[2]
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[1] Reduce the injection volume or dilute the sample.N/A
Column Contamination The inlet of the column may be partially blocked by particulates from the sample or mobile phase.[1][8] Back-flushing the column or using a guard column can help.[1][8] Ensure samples are filtered before injection.[9][10]Filter Porosity: 0.2 µm or 0.45 µm[9]
Mobile Phase pH For ionizable compounds, the pH of the mobile phase can significantly affect peak shape.[9] Adjust the pH to ensure the analyte is in a single, non-ionized form.N/A
Asymmetric Synthesis Troubleshooting

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low enantiomeric excess (ee) is a common problem that requires systematic investigation.

Issue: Low Enantioselectivity (ee)

Question: My asymmetric reaction is giving a low enantiomeric excess. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity can result from a variety of factors, including the catalyst, substrate, and reaction conditions. A methodical approach to optimization is key to improving the stereochemical outcome.

Table 3: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis

Potential CauseTroubleshooting Steps & SolutionsTypical Parameters/Quantitative Data
Catalyst Purity and Activity Impurities in the catalyst or ligand can significantly reduce enantioselectivity.[3][11] The catalyst may also be sensitive to air or moisture, leading to deactivation.[12]N/A
Solution: Ensure the catalyst and ligand are of high purity.[11] If necessary, purify the ligand before use.[12] Handle air- and moisture-sensitive catalysts under an inert atmosphere.[12]N/A
Reaction Temperature Temperature can have a profound effect on the transition states leading to the two enantiomers. Lowering the temperature often increases enantioselectivity.[3][12]Temperature Range: -78°C to room temperature
Solution: Screen a range of temperatures to find the optimum for enantioselectivity.[3]N/A
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[3][11]N/A
Solution: Screen a variety of solvents with different polarities and coordinating abilities.[3][11]N/A
Substrate Purity and Concentration Impurities in the substrate can act as catalyst poisons.[11] The concentration of the substrate can also affect the reaction kinetics and selectivity.[11]N/A
Solution: Ensure the substrate is highly pure.[11] Experiment with different substrate concentrations.[11]N/A
Incorrect Ligand-to-Metal Ratio For metal-catalyzed reactions, the ratio of the chiral ligand to the metal precursor is critical for the formation of the active, enantioselective catalyst.[12]N/A
Solution: Optimize the ligand-to-metal ratio. An excess of the ligand may be necessary to suppress the formation of less selective catalytic species.[12]N/A

Experimental Protocols

This section provides detailed methodologies for key experiments involving chiral molecules.

Protocol 1: Chiral HPLC Method Development for a Novel Compound

Objective: To develop a chiral HPLC method for the separation of the enantiomers of a novel compound.

Methodology: A systematic screening approach using a set of diverse chiral stationary phases and mobile phases is recommended.

Procedure:

  • Column Screening:

    • Select a set of 3-4 chiral columns with different chiral selectors (e.g., amylose-based, cellulose-based, Pirkle-type).

    • Begin with a polysaccharide-based column as they have broad applicability.[1]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a typical mobile phase composition, such as 90:10 hexane:isopropanol.

    • If no separation is observed, systematically vary the alcohol content (e.g., 5%, 15%, 20%).

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase conditions are unsuccessful, switch to reversed-phase mode.

    • Prepare mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Screen different pH values for the aqueous buffer if the analyte is ionizable.[9]

  • Additive Screening:

    • If peak shape is poor or resolution is still not achieved, introduce a small amount of an additive.

    • For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA).[2]

    • For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid.[2]

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.[13]

    • A lower flow rate and lower temperature often lead to better separation.[1][3]

Protocol 2: Determination of Enantiomeric Excess (%ee) by ¹H NMR using a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric excess of a chiral analyte using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Methodology: A chiral solvating agent (CSA) is added to a solution of the chiral analyte. The CSA forms diastereomeric complexes with the enantiomers of the analyte, which have different NMR chemical shifts, allowing for their quantification.[14] This method is non-destructive and relatively fast.[15]

Materials:

  • Chiral analyte

  • Enantiopure Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the chiral analyte into a clean, dry vial.[15]

    • Dissolve the analyte in approximately 0.6 mL of the deuterated solvent.[15]

    • Add 1.0 to 1.5 molar equivalents of the chiral solvating agent to the solution.[15]

    • Mix thoroughly and transfer the solution to an NMR tube.[15]

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[15]

    • Use an appropriate relaxation delay (D1) of 1-2 seconds to ensure accurate integration.[15]

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).[15]

    • Identify a well-resolved proton signal of the analyte that has split into two distinct signals in the presence of the CSA.[15]

    • Integrate the areas of the two separated signals corresponding to the two diastereomeric complexes.[15]

    • Calculate the enantiomeric excess using the following formula: %ee = [| (Integral of Major Diastereomer - Integral of Minor Diastereomer) | / (Integral of Major Diastereomer + Integral of Minor Diastereomer)] x 100[15]

FAQs (Frequently Asked Questions)

Q1: What is the difference between an enantiomer and a diastereomer? A: Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[] They have identical physical properties (except for the direction of rotation of plane-polarized light) and chemical properties in an achiral environment. Diastereomers are stereoisomers that are not mirror images of each other.[] They have different physical and chemical properties.

Q2: What is a racemic mixture? A: A racemic mixture, or racemate, is a mixture containing equal amounts of two enantiomers.[] A racemic mixture is optically inactive because the rotations of plane-polarized light by the two enantiomers cancel each other out.[]

Q3: Why is chirality important in drug development? A: The human body is a chiral environment. Therefore, the two enantiomers of a chiral drug can interact differently with biological targets such as enzymes and receptors.[17][18] This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even toxic.[17][18] The US FDA and other regulatory agencies have guidelines that often require the development of single-enantiomer drugs.[18][19]

Q4: How do I choose the right chiral column for my separation? A: There is no universal chiral column. The best approach is to screen a set of columns with different chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a good starting point as they can separate a wide range of chiral compounds.[1] The choice of column may also be guided by the functional groups present in your analyte.

Q5: My chiral column's performance has degraded over time. Can it be regenerated? A: Yes, in many cases, the performance of a chiral column can be restored through a regeneration procedure.[6] The specific procedure depends on the type of column and the nature of the contamination. It is crucial to follow the manufacturer's instructions for column regeneration to avoid irreversible damage.[6][7] For immobilized polysaccharide columns, flushing with strong solvents like dimethylformamide (DMF) or dichloromethane (DCM) can be effective.[6][7][8]

Q6: What is "additive memory effect" in chiral chromatography? A: Additive memory effect occurs when residual amounts of mobile phase additives (like acids or bases) from previous analyses remain on the column and affect the current separation.[20] This can lead to issues with reproducibility. To avoid this, it is good practice to dedicate columns to specific methods or to have a rigorous column flushing protocol when switching between methods with different additives.[20]

Mandatory Visualization

G start Low Enantioselectivity Observed catalyst Catalyst Issues? start->catalyst Investigate substrate Substrate Quality? catalyst->substrate No purity Check Catalyst Purity & Integrity catalyst->purity Yes conditions Reaction Conditions? substrate->conditions No sub_purity Check Substrate Purity substrate->sub_purity Yes analytical Analytical Error? conditions->analytical No temp Optimize Temperature conditions->temp Yes hplc_method Validate Chiral HPLC/GC Method analytical->hplc_method Yes end High Enantioselectivity Achieved analytical->end No loading Optimize Catalyst Loading purity->loading activation Verify Catalyst Activation loading->activation activation->end sub_purity->end solvent Screen Solvents temp->solvent pressure Optimize H2 Pressure solvent->pressure pressure->end hplc_method->end

A general workflow for troubleshooting low enantioselectivity in asymmetric hydrogenation.

Chiral_HPLC_Troubleshooting start Poor or No Resolution check_csp Is CSP appropriate? start->check_csp check_mp Is mobile phase optimal? check_csp->check_mp Yes screen_csps Screen different CSPs check_csp->screen_csps No check_temp_flow Are Temp & Flow Rate optimal? check_mp->check_temp_flow Yes optimize_mp Optimize mobile phase / additives check_mp->optimize_mp No check_peak_shape Is peak shape good? check_temp_flow->check_peak_shape Yes optimize_temp_flow Optimize temperature and flow rate check_temp_flow->optimize_temp_flow No check_column_health Is column health good? check_peak_shape->check_column_health Yes troubleshoot_peak_shape Troubleshoot peak shape (e.g., sample solvent, overload) check_peak_shape->troubleshoot_peak_shape No regenerate_column Regenerate or replace column check_column_health->regenerate_column No end Resolution Achieved check_column_health->end Yes screen_csps->check_mp optimize_mp->check_temp_flow optimize_temp_flow->check_peak_shape troubleshoot_peak_shape->check_column_health regenerate_column->end

A troubleshooting workflow for poor resolution in chiral HPLC.

References

Validation & Comparative

Tale of Two Enantiomers: Unraveling the Stereospecific Effects of GSK-3685032 on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of epigenetic drug discovery, the selective inhibition of DNA methyltransferase 1 (DNMT1) has emerged as a promising strategy for cancer therapy. GSK-3685032, a potent and reversible DNMT1 inhibitor, has demonstrated significant anti-proliferative effects in various cancer cell lines. This guide provides a comparative analysis of the biological activity of the (S) and (R) enantiomers of GSK-3685032, offering researchers critical insights into their differential effects on cell viability. While direct comparative data for the enantiomers of GSK-3685032 is not publicly available, we can infer their stereospecific activity by examining the closely related precursor compounds, GSK3484862 and its enantiomer, GSK3484861.

Quantitative Analysis of Enantiomeric Activity

The following table summarizes the differential effects of the enantiomers of a closely related precursor to GSK-3685032 on the viability of myeloid leukemia cell lines. These data strongly suggest that the biological activity of this class of DNMT1 inhibitors is stereospecific, with one enantiomer exhibiting significantly greater potency.

CompoundTarget Cell LineTime PointEffect on Cell ViabilityReference
GSK3484862 (active enantiomer)MOLM133 days~50% reduction at highest concentrations[1]
THP13 days~50% reduction at highest concentrations[1]
GSK3484861 (less active enantiomer)MOLM133 daysNo obvious effects on viability[1]
THP13 daysNo obvious effects on viability[1]

Experimental Protocols

Cell Viability Assay

The anti-proliferative effects of the compounds were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.[2]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of the test compounds or DMSO as a vehicle control.

  • Incubation: Plates were incubated for a specified period (e.g., 6 days), with conditions optimized for each cell line.[2]

  • Lysis and Luminescence Reading: At the end of the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and initiate a luminescent reaction catalyzed by luciferase. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • Data Analysis: The relative cell viability was calculated by normalizing the luminescence signal of the compound-treated wells to that of the DMSO-treated control wells. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for GSK-3685032 is the selective and reversible inhibition of DNMT1.[2][3] This inhibition leads to a reduction in DNA methylation, which in turn can reactivate tumor suppressor genes and induce anti-proliferative effects.

DNMT1_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Process (S)-GSK-3685032 This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits (R)-GSK-3685032 (R)-GSK-3685032 DNA_Methylation DNA_Methylation DNMT1->DNA_Methylation Catalyzes Tumor_Suppressor_Genes Tumor_Suppressor_Genes DNA_Methylation->Tumor_Suppressor_Genes Silences Cell_Viability Cell_Viability Tumor_Suppressor_Genes->Cell_Viability Reduces

Caption: Signaling pathway of GSK-3685032-mediated DNMT1 inhibition.

The following diagram illustrates a typical experimental workflow for evaluating the effects of GSK-3685032 enantiomers on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation ((S)- & (R)-GSK-3685032) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 6 days) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: Experimental workflow for cell viability assessment.

References

Validating On-Target DNMT1 Inhibition: A Comparative Guide to (S)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the precise validation of on-target enzyme inhibition is paramount for the development of safe and effective therapeutics. This guide provides a comprehensive comparison of (S)-GSK-3685032, a first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), against other DNMT inhibitors.[1][2] We present supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in assessing DNMT1 engagement.

Executive Summary

This compound is a potent and highly selective inhibitor of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following replication.[3] Unlike traditional nucleoside analogs such as decitabine and azacitidine, which covalently trap DNMTs and can lead to significant toxicity, this compound acts as a competitive inhibitor, offering a more favorable tolerability profile.[3][4] This guide outlines key assays for validating the on-target activity of this compound, including enzymatic assays, cellular thermal shift assays (CETSA), and global DNA methylation analysis, and compares its performance with other known DNMT inhibitors.

Comparative Performance of DNMT1 Inhibitors

The efficacy and selectivity of this compound have been benchmarked against other DNMT inhibitors. The following table summarizes key quantitative data for comparison.

CompoundTypeMechanism of ActionDNMT1 IC50Selectivity (over DNMT3A/3B)Reference
This compound Non-nucleosideReversible, competitive with DNMT1 active-site loop0.036 µM>2500-fold[3][5]
DecitabineNucleoside AnalogIrreversible, covalent trappingNot directly comparable (EC50 for methylation ~ similar to GSK3685032)Non-selective (inhibits DNMT1, 3A, 3B)[3][4]
AzacitidineNucleoside AnalogIrreversible, covalent trappingNot directly comparableNon-selective (inhibits DNMT1, 3A, 3B)[3][4]
RG108Non-nucleosideNon-covalent, active-site bindingMicromolar rangeModerate[4][5]
SGI-1027Non-nucleosideLess potent than this compoundMicromolar rangeModerate[4][5]
CM-272Non-nucleosidePotent DNMT1 inhibitorNanomolar range (less potent than this compound)High[5]

Key Experimental Protocols for On-Target Validation

Robust validation of DNMT1 inhibition requires a multi-faceted approach, combining biochemical and cellular assays.

DNMT1 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified DNMT1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against DNMT1.

Methodology:

  • Principle: A common method is the scintillation proximity assay (SPA), which measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (SAM) to a DNA substrate.[3] Alternatively, ELISA-based assays can be used to detect the methylated DNA product.[6][7]

  • Materials: Recombinant human DNMT1, hemi-methylated DNA substrate, [³H]-SAM or unlabeled SAM, anti-5-methylcytosine antibody (for ELISA), and the test compound.

  • Procedure (SPA):

    • A high-throughput screen is performed using a truncated DNMT1 enzyme (e.g., amino acids 601-1600).[3]

    • The reaction mixture containing DNMT1, hemi-methylated DNA substrate, and [³H]-SAM is incubated with varying concentrations of the inhibitor.

    • The amount of incorporated [³H]-methyl is quantified using a scintillation counter.

    • IC50 values are calculated from the dose-response curves.

  • Procedure (ELISA):

    • A cytosine-rich DNA substrate is coated on microplate wells.

    • The DNMT1 enzyme, SAM, and the test inhibitor are added to the wells and incubated.

    • The methylated DNA is detected using an anti-5-methylcytosine antibody followed by a secondary antibody conjugated to a reporter enzyme.

    • The absorbance is read, and the percentage of inhibition is calculated.[6][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[9][10]

Objective: To demonstrate direct binding of the test compound to DNMT1 in intact cells.

Methodology:

  • Principle: Ligand binding increases the thermal stability of the target protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[9][10]

  • Materials: Cell line of interest (e.g., HepG2), test compound, lysis buffer, and antibodies for Western blotting or a suitable detection method.[3]

  • Procedure:

    • Cells are treated with the test compound or vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble DNMT1 at each temperature is quantified by Western blotting or other sensitive detection methods like high-throughput dose-response CETSA (HTDR-CETSA).[11]

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Global DNA Methylation Analysis

This functional assay assesses the downstream consequence of DNMT1 inhibition on the overall methylation status of the genome.

Objective: To quantify the reduction in global 5-methylcytosine (5mC) levels following treatment with the test compound.

Methodology:

  • Principle: Inhibition of DNMT1 during DNA replication leads to a passive demethylation of the genome. Various techniques can be employed to measure the percentage of 5mC.

  • Materials: Cells treated with the inhibitor, genomic DNA extraction kit, and reagents for the chosen quantification method.

  • Procedure (Example using Infinium Methylation EPIC BeadChip):

    • Treat cells with a dose-range of the inhibitor for a specified duration (e.g., 72 hours).

    • Extract high-quality genomic DNA.

    • Perform bisulfite conversion of the genomic DNA, which converts unmethylated cytosines to uracil while leaving 5mC unchanged.[12]

    • Analyze the DNA using a methylation array platform (e.g., Illumina Infinium Methylation EPIC) to determine the methylation status of hundreds of thousands of CpG sites.[3]

    • Calculate the global DNA methylation level and assess the dose-dependent hypomethylation induced by the inhibitor.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the DNMT1 inhibition pathway, the experimental workflow for target validation, and the logical relationship of the validation assays.

DNMT1_Inhibition_Pathway cluster_DNMT1_action DNMT1 Maintenance Methylation Hemi-methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi-methylated_DNA->DNMT1 SAH SAH DNMT1->SAH Fully_methylated_DNA Fully methylated DNA DNMT1->Fully_methylated_DNA Methylation SAM SAM SAM->DNMT1 GSK3685032 This compound GSK3685032->DNMT1 Inhibits

Caption: Mechanism of this compound mediated DNMT1 inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzymatic_Assay DNMT1 Enzymatic Assay (e.g., SPA or ELISA) CETSA Cellular Thermal Shift Assay (CETSA) Enzymatic_Assay->CETSA Confirms cell permeability and target engagement Methylation_Analysis Global DNA Methylation Analysis CETSA->Methylation_Analysis Confirms functional consequence Animal_Models Xenograft Models Methylation_Analysis->Animal_Models Evaluates efficacy and tolerability Validation_Logic cluster_questions Key Validation Questions cluster_assays Corresponding Assays Compound Test Compound (this compound) q1 Does it inhibit the enzyme? Compound->q1 q2 Does it bind the target in cells? Compound->q2 q3 Does it have the expected cellular effect? Compound->q3 a1 Enzymatic Assay q1->a1 a2 CETSA q2->a2 a3 DNA Methylation Analysis q3->a3

References

A Comparative Analysis of (S)-GSK-3685032 and Other DNMT Inhibitor Controls

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of (S)-GSK-3685032, a first-in-class, reversible, and highly selective DNA methyltransferase 1 (DNMT1) inhibitor, against other established DNMT inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.

Introduction to DNMT Inhibitors

DNA methyltransferases (DNMTs) are a family of enzymes crucial for epigenetic gene regulation through the catalysis of DNA methylation.[1] Dysregulation of DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive therapeutic targets.[1] DNMT inhibitors can be broadly categorized into two classes: nucleoside analogs and non-nucleoside inhibitors. Nucleoside analogs, such as decitabine and azacitidine, are incorporated into DNA, where they form irreversible covalent bonds with DNMTs, leading to their degradation.[2] While clinically effective in hematological malignancies, their utility is often limited by toxicity to normal cells.[2] Non-nucleoside inhibitors, on the other hand, typically function through non-covalent interactions, offering the potential for improved selectivity and safety profiles.[3] this compound is a potent, non-covalent, and highly selective non-nucleoside inhibitor of DNMT1.[4][5]

Mechanism of Action of this compound

This compound is a non-time-dependent, reversible inhibitor that is highly selective for DNMT1.[4][6] Crystallographic studies have revealed that it competes with the active-site loop of DNMT1 for insertion into hemi-methylated DNA between two CpG base pairs.[2][7] This unique mechanism of action prevents the proper functioning of DNMT1, leading to a robust loss of DNA methylation, subsequent transcriptional activation of silenced genes, and inhibition of cancer cell growth.[2][4]

Comparative Performance Data

The following table summarizes the quantitative data for this compound and other commonly used DNMT inhibitors, highlighting their potency and selectivity.

InhibitorTypeTarget(s)IC50/KiSelectivityKey Characteristics
This compound Non-nucleosideDNMT1IC50: 0.036 µM[4][6]>2500-fold selective for DNMT1 over DNMT3A/3L and DNMT3B/3L[5][6]First-in-class reversible and non-covalent inhibitor; improved in vivo tolerability compared to decitabine.[7][8]
Decitabine Nucleoside AnalogPan-DNMT inhibitorNot directly comparable (irreversible)Pan-inhibitor (traps DNMT1, DNMT3A, DNMT3B)[2][3]FDA-approved for myelodysplastic syndromes; incorporates into DNA causing toxicity.[9][10]
Azacitidine Nucleoside AnalogPan-DNMT inhibitorNot directly comparable (irreversible)Pan-inhibitor (traps DNMT1, DNMT3A, DNMT3B)[3]FDA-approved for myelodysplastic syndromes; incorporates into RNA and DNA.[10][11]
RG-108 Non-nucleosideDNMTsIC50: 115 nM (DNMT1)[3]Less selective than this compound.[2]Binds to the active site of DNMTs.[6]
SGI-1027 Non-nucleosideDNMT1, DNMT3A, DNMT3BIC50: 12.5 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B)[3]Non-selective.[2]Induces degradation of DNMTs.[12]
CM-272 Non-nucleosideDNMT1, DNMT3A, DNMT3B, G9a, GLPIC50: 382 nM (DNMT1), 85 nM (DNMT3A), 1200 nM (DNMT3B)[3]Dual inhibitor of DNMTs and histone methyltransferases.[3]Strong inhibitor of DNMT1, but less potent than this compound.[6]

Experimental Protocols

In Vitro DNMT Activity/Inhibition Assay (Fluorometric)

This protocol is designed to quantify the enzymatic activity of DNMTs and assess the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human DNMT1, DNMT3A/3L, and DNMT3B/3L enzymes

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM)

  • Universal DNMT substrate coated microplate

  • Test inhibitors (e.g., this compound) and controls

  • Anti-5-methylcytosine (5mC) antibody

  • Fluorescence-labeled secondary antibody

  • Stop solution

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, add the DNMT assay buffer, the specific DNMT enzyme, and the universal DNMT substrate.

  • Inhibitor Addition: Add serially diluted test inhibitors or a vehicle control to the respective wells.

  • Initiation of Reaction: Initiate the methylation reaction by adding SAM to all wells.

  • Incubation: Cover the plate and incubate at 37°C for 1-2 hours.[1]

  • Detection of Methylation:

    • Wash the wells to remove unbound components.

    • Add the anti-5mC antibody and incubate to allow binding to the methylated substrate.

    • Wash the wells and add the fluorescence-labeled secondary antibody.

    • Incubate to allow binding to the primary antibody.

  • Signal Development: Wash the wells and add a developing solution. Stop the reaction after a sufficient incubation period.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[13]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Global DNA Methylation Analysis

This assay assesses the functional consequence of DNMT inhibition on the overall methylation status of a cell's genome.

Materials:

  • Cancer cell lines

  • Cell culture medium and reagents

  • Test inhibitors (e.g., this compound) and controls

  • Genomic DNA extraction kit

  • Global DNA methylation quantification kit (e.g., ELISA-based)

Procedure:

  • Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat them with increasing concentrations of the test inhibitor or vehicle control for a defined period (e.g., 72 hours).[3]

  • Genomic DNA Extraction: Harvest the cells and isolate high-quality genomic DNA using a commercial kit.

  • Quantification of 5-methylcytosine (5mC):

    • Use an ELISA-based kit to quantify the percentage of 5mC in the genomic DNA.

    • Briefly, denature the DNA and coat it onto the wells of a microplate.

    • Add an anti-5mC antibody to bind to the methylated cytosines.

    • Use a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.

  • Data Analysis: Calculate the percentage of global DNA methylation for each treatment condition and compare it to the control to determine the dose-dependent effect of the inhibitor on DNA hypomethylation.

Visualizations

Signaling Pathway of DNMT Inhibition

DNMT_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Inhibitor Action cluster_2 Cellular Outcomes DNMT1 DNMT1 mDNA Fully-methylated DNA DNMT1->mDNA Maintains Methylation GSK3685032 This compound Decitabine Decitabine (Nucleoside Analog) Hypomethylation DNA Hypomethylation SAM SAM (Methyl Donor) SAM->DNMT1 provides methyl group DNA Hemi-methylated DNA DNA->DNMT1 GSK3685032->DNMT1 Reversible Inhibition Decitabine->DNMT1 Irreversible Inhibition (via DNA incorporation) Gene_Activation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Activation Growth_Inhibition Cancer Cell Growth Inhibition Gene_Activation->Growth_Inhibition

Caption: Mechanism of DNMT1 inhibition and its downstream effects.

Experimental Workflow for DNMT Inhibitor Comparison

Experimental_Workflow start Start: Select DNMT Inhibitors in_vitro In Vitro Biochemical Assays (DNMT Activity/Inhibition) start->in_vitro cellular Cell-Based Assays in_vitro->cellular global_methylation Global DNA Methylation Analysis cellular->global_methylation gene_expression Gene Expression Profiling (e.g., RNA-seq) cellular->gene_expression cell_viability Cell Viability/Growth Assays cellular->cell_viability in_vivo In Vivo Preclinical Models (e.g., Xenografts) global_methylation->in_vivo gene_expression->in_vivo cell_viability->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy tolerability Tolerability/Toxicity Assessment in_vivo->tolerability end End: Comparative Analysis efficacy->end tolerability->end

Caption: A typical workflow for the comparative analysis of DNMT inhibitors.

Logical Relationship of DNMT Inhibitor Effects

Logical_Relationship DNMT_Inhibition DNMT Inhibition (this compound vs Controls) DNA_Hypomethylation Decreased Global DNA Methylation DNMT_Inhibition->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->TSG_Reactivation Immune_Response Enhanced Anti-tumor Immune Response DNA_Hypomethylation->Immune_Response Upregulation of immune-related genes Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis TSG_Reactivation->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Immune_Response->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

References

Enantiomeric Showdown: A Head-to-Head Biochemical Comparison of GSK-3685032 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereospecific inhibition of DNA Methyltransferase 1 (DNMT1) by the enantiomers of the potent, non-covalent inhibitor, GSK-3685032. This guide provides a comparative analysis of their biochemical activity, detailed experimental methodologies, and an overview of the relevant signaling pathway.

The therapeutic potential of targeting epigenetic modifications has led to the development of highly specific inhibitors of the enzymes involved in these processes. GSK-3685032 has emerged as a first-in-class, reversible, and selective non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2][3][4] Chirality plays a crucial role in the interaction of small molecules with their biological targets. This guide presents a head-to-head comparison of the biochemical activities of the (R)- and (S)-enantiomers of GSK-3685032, highlighting the stereospecificity of DNMT1 inhibition.

Biochemical Activity Comparison

The inhibitory activity of the GSK-3685032 enantiomers was evaluated in biochemical assays measuring the enzymatic activity of DNMT1. The results clearly demonstrate that the inhibitory potency resides exclusively in the (R)-enantiomer.

CompoundTargetAssay TypeIC50 (µM)
(R)-GSK-3685032DNMT1Radioactive SPA0.036[1][5][6]
(S)-GSK-3685032DNMT1Radioactive SPA> 10
GSK3510477 (Inactive Analog)DNMT1Cell Growth/Caspase ActivityInactive[1][5]

The (R)-enantiomer of GSK-3685032 potently inhibits DNMT1 with a half-maximal inhibitory concentration (IC50) of 0.036 µM.[1][5][6] In stark contrast, the (S)-enantiomer is considered inactive, serving as a negative control in experimental settings.[7] This pronounced difference underscores the highly specific nature of the interaction between the active enantiomer and the DNMT1 enzyme. The selectivity of (R)-GSK-3685032 for DNMT1 is over 2,500-fold greater than for the de novo methyltransferases DNMT3A and DNMT3B.[5][6] A structurally related but inactive analog, GSK3510477, also shows no significant inhibition, further confirming that the observed activity is specific to the (R)-enantiomer of GSK-3685032.[1][5]

Experimental Protocols

The determination of the inhibitory activity of the GSK-3685032 enantiomers was performed using a radioactive scintillation proximity assay (SPA).

DNMT1 Inhibition Scintillation Proximity Assay (SPA)

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a DNA substrate by DNMT1.

Materials:

  • Recombinant human DNMT1 enzyme

  • Hemi-methylated DNA substrate

  • [³H]-SAM (radiolabeled methyl donor)

  • GSK-3685032 enantiomers ((R) and (S))

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)

  • Scintillation proximity beads

  • Microplates (384-well)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of each GSK-3685032 enantiomer is prepared in the assay buffer.

  • Reaction Mixture: The reaction mixture is prepared by combining the hemi-methylated DNA substrate and [³H]-SAM in the assay buffer.

  • Assay Plate Preparation: The serially diluted compounds are added to the wells of a 384-well microplate.

  • Enzyme Addition: The reaction is initiated by adding the recombinant DNMT1 enzyme to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.

  • SPA Bead Addition: Scintillation proximity beads, which bind to the DNA substrate, are added to each well.

  • Signal Detection: When the radiolabeled methyl group is incorporated into the DNA, the beads emit light upon scintillation. The plate is read using a microplate scintillation counter to measure the radioactivity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

GSK-3685032 is a non-covalent inhibitor that acts by competing with the DNMT1 active-site loop for binding to hemi-methylated DNA.[8] This prevents the maintenance of DNA methylation patterns following DNA replication, leading to passive demethylation of the genome. The subsequent hypomethylation can lead to the re-expression of silenced tumor suppressor genes and the induction of an anti-tumor immune response through the activation of viral mimicry pathways.

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_maintenance Methylation Maintenance cluster_inhibition Inhibition cluster_outcome Outcome Hemi-methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi-methylated_DNA->DNMT1 Binds SAH SAH DNMT1->SAH Fully_methylated_DNA Fully methylated DNA DNMT1->Fully_methylated_DNA Methylates Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation SAM SAM SAM->DNMT1 R_GSK3685032 (R)-GSK-3685032 R_GSK3685032->DNMT1 Inhibits Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Immune_Response Anti-tumor Immune Response Hypomethylation->Immune_Response

Caption: DNMT1 Inhibition Pathway by (R)-GSK-3685032.

Experimental Workflow

The general workflow for evaluating the inhibitory activity of the GSK-3685032 enantiomers is outlined below.

Experimental_Workflow start Start compound_prep Prepare serial dilutions of (R)- and this compound start->compound_prep assay_setup Set up DNMT1 biochemical assay (Enzyme, DNA substrate, [3H]-SAM) compound_prep->assay_setup incubation Incubate at 30°C assay_setup->incubation detection Measure radioactivity using scintillation proximity assay incubation->detection data_analysis Calculate % inhibition and determine IC50 values detection->data_analysis comparison Compare IC50 values of (R)- and (S)-enantiomers data_analysis->comparison end End comparison->end

Caption: Workflow for DNMT1 Inhibition Assay.

References

Specificity of GSK-3685032: A Comparative Analysis with its S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), demonstrates remarkable stereospecificity in its biological activity. As the R-enantiomer of its chemical structure, GSK-3685032 exhibits potent enzymatic and cellular inhibition of DNMT1, while its corresponding S-isomer is largely inactive. This comparison guide provides a detailed analysis of the specificity of GSK-3685032 by contrasting its activity with its S-isomer, supported by experimental data and detailed protocols.

Introduction to GSK-3685032 and DNMT1

DNA methylation is a critical epigenetic modification that plays a key role in gene regulation. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. GSK-3685032 is a novel, non-covalent, and reversible inhibitor of DNMT1 that has shown promising preclinical activity.[1][2][3] This guide focuses on validating the specificity of GSK-3685032 by comparing it to its stereoisomer.

Enantiomeric Specificity: GSK-3685032 (R-isomer) vs. its S-isomer

The biological activity of chiral molecules can be highly dependent on their stereochemistry. GSK-3685032 is the R-enantiomer of its chemical structure. Its corresponding S-enantiomer, also referred to in literature as GSK3510477, serves as a crucial negative control to demonstrate that the observed effects of GSK-3685032 are due to specific engagement with its target, DNMT1.

Biochemical Activity

In biochemical assays, GSK-3685032 demonstrates potent, single-digit nanomolar inhibition of DNMT1. In stark contrast, its S-isomer is reported to be inactive. This significant difference in potency underscores the highly specific nature of the interaction between GSK-3685032 and the DNMT1 active site.

CompoundIsomerDNMT1 IC50 (nM)Reference
GSK-3685032R36[4][5]
GSK3510477S>10,000 (inactive)[6]
Cellular Activity

The differential activity of the enantiomers is also observed in cellular assays. Treatment of cancer cell lines with GSK-3685032 leads to a dose-dependent reduction in global DNA methylation and inhibition of cell proliferation. Conversely, the S-isomer shows no significant effect on cellular DNA methylation or cell growth, further validating that the cellular phenotype is a direct consequence of DNMT1 inhibition by the R-enantiomer.

CompoundIsomerCellular Effect on DNA MethylationAnti-proliferative ActivityReference
GSK-3685032RPotent reductionYes[6]
GSK3510477SNo significant effectNo[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GSK-3685032 and a typical experimental workflow for its characterization.

DNMT1_Inhibition_Pathway Mechanism of DNMT1 Inhibition by GSK-3685032 cluster_replication DNA Replication cluster_inhibition DNMT1 Activity and Inhibition Parent_DNA Parent DNA (Fully Methylated) Daughter_DNA Daughter DNA (Hemi-Methylated) Parent_DNA->Daughter_DNA Replication DNMT1 DNMT1 Enzyme Daughter_DNA->DNMT1 Binds to Methylated_DNA Maintained Methylation DNMT1->Methylated_DNA Catalyzes Methylation Hypomethylated_DNA DNA Hypomethylation DNMT1->Hypomethylated_DNA Inhibition leads to GSK3685032 GSK-3685032 (R-isomer) GSK3685032->DNMT1 Inhibits S_isomer S-isomer (Inactive) S_isomer->DNMT1 No significant binding Experimental_Workflow Workflow for Specificity Validation Start Start Biochemical_Assay Biochemical Assay (DNMT1 Enzyme) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Cancer Cell Line) Start->Cellular_Assay Treat_R Treat with GSK-3685032 (R) Biochemical_Assay->Treat_R Treat_S Treat with S-isomer Biochemical_Assay->Treat_S Cellular_Assay->Treat_R Cellular_Assay->Treat_S Measure_Activity Measure DNMT1 Activity (IC50 determination) Treat_R->Measure_Activity R-isomer Measure_Methylation Measure Global DNA Methylation Treat_R->Measure_Methylation Measure_Proliferation Measure Cell Proliferation Treat_R->Measure_Proliferation Treat_S->Measure_Activity S-isomer Treat_S->Measure_Methylation Treat_S->Measure_Proliferation Compare_Results Compare R and S Isomer Activity Measure_Activity->Compare_Results Measure_Methylation->Compare_Results Measure_Proliferation->Compare_Results Conclusion Conclusion: Specificity Validated Compare_Results->Conclusion

References

A Head-to-Head Comparison: The Next-Generation DNMT1 Inhibitor (S)-GSK-3685032 Versus the Standard of Care, Decitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have carved out a crucial role, particularly in the treatment of hematological malignancies. Decitabine, a nucleoside analog, has been a long-standing tool in this arena. However, the development of novel, more selective agents like (S)-GSK-3685032 marks a potential paradigm shift. This guide provides an objective, data-driven comparison of this compound and decitabine, focusing on their mechanisms of action, preclinical efficacy, and safety profiles to inform future research and development.

At a Glance: Key Differences

FeatureThis compoundDecitabine
Mechanism of Action Reversible, non-covalent, highly selective inhibitor of DNMT1.Irreversible inhibitor of DNMT1, DNMT3A, and DNMT3B via DNA incorporation.
Cellular Effect Primarily cytostatic, leading to cell growth inhibition.Cytotoxic, inducing DNA damage and apoptosis.
Tolerability Improved in vivo tolerability with less impact on blood cell counts.Dose-limiting toxicities, including myelosuppression.
Efficacy Superior tumor regression and survival benefit in preclinical AML models.Established clinical activity in MDS and AML.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and decitabine lies in their interaction with DNA methyltransferases.

This compound is a non-nucleoside small molecule that acts as a potent and highly selective inhibitor of DNMT1. Its mechanism is reversible and non-covalent, meaning it does not get incorporated into the DNA strand. This specificity for DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division, allows for a targeted epigenetic modulation.

Decitabine , a cytidine analog, must be incorporated into DNA during replication to exert its effect. Once integrated, it forms an irreversible covalent bond with all three active DNMTs (DNMT1, DNMT3A, and DNMT3B), trapping them on the DNA. This leads to widespread DNA hypomethylation but also induces DNA damage, contributing to its cytotoxic effects.

Mechanism of Action Comparison cluster_GSK This compound cluster_Decitabine Decitabine GSK This compound (Non-nucleoside inhibitor) DNMT1_GSK DNMT1 GSK->DNMT1_GSK Reversible, non-covalent inhibition Hypomethylation_GSK DNA Hypomethylation DNMT1_GSK->Hypomethylation_GSK Gene_Reactivation_GSK Tumor Suppressor Gene Re-expression Hypomethylation_GSK->Gene_Reactivation_GSK Cell_Growth_Inhibition Cytostatic Effect (Cell Growth Inhibition) Gene_Reactivation_GSK->Cell_Growth_Inhibition Decitabine Decitabine (Nucleoside analog) DNA_incorporation Incorporation into DNA Decitabine->DNA_incorporation DNMTs_Dec DNMT1, DNMT3A, DNMT3B DNA_incorporation->DNMTs_Dec Irreversible covalent trapping Hypomethylation_Dec DNA Hypomethylation DNMTs_Dec->Hypomethylation_Dec DNA_Damage DNA Damage DNMTs_Dec->DNA_Damage Apoptosis Cytotoxic Effect (Apoptosis) Hypomethylation_Dec->Apoptosis DNA_Damage->Apoptosis

A diagram illustrating the distinct mechanisms of action of this compound and decitabine.

In Vitro Performance: Potency and Selectivity

Biochemical and cellular assays reveal the potent and selective nature of this compound compared to the broader activity of decitabine.

CompoundTargetIC50 (µM)Selectivity
This compound DNMT1 0.036 >2500-fold vs DNMT3A/3L and DNMT3B/3L
DNMT3A/3L>100
DNMT3B/3L>100
Decitabine DNMT1Not directly comparable due to mechanismNon-selective
DNMT3ANot directly comparable due to mechanism
DNMT3BNot directly comparable due to mechanism

Inhibition of Cancer Cell Growth

This compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines.

Cell LineCancer TypeThis compound Growth IC50 (µM, 6 days)Decitabine IC50 (µM, 72-96h)
MV4-11 Acute Myeloid LeukemiaNot explicitly stated, but potent growth inhibition observedNot available in the same study
EOL-1 Eosinophilic LeukemiaMedian gIC50 of 0.64 µM across 51 cell linesNot available
Ki-JK T-cell LymphomaMedian gIC50 of 0.64 µM across 51 cell linesNot available
MM.1R Multiple MyelomaMedian gIC50 of 0.64 µM across 51 cell linesNot available
HL-60 Acute Promyelocytic LeukemiaNot available~0.438 (72h)
KG1a Acute Myeloid LeukemiaNot available~0.0438 (96h)
KARPAS-299 Anaplastic Large Cell LymphomaNot available~0.49 (EC50)

In Vivo Efficacy: Superior Tumor Control and Survival in Preclinical Models

Head-to-head studies in mouse xenograft models of acute myeloid leukemia (AML) have highlighted the superior in vivo performance of this compound.

Tumor Growth Inhibition in AML Xenograft Models

ModelCompoundDosingResult
MV4-11 Subcutaneous Xenograft This compound 1-45 mg/kg, s.c., twice dailyDose-dependent tumor growth inhibition with regression at ≥30 mg/kg.
Decitabine Not specified in direct comparisonShowed less potent tumor growth inhibition compared to this compound.
SKM-1 Subcutaneous Xenograft This compound 1-45 mg/kg, s.c., twice dailySignificant dose-dependent tumor growth inhibition.
Decitabine Not specified in direct comparisonShowed less potent tumor growth inhibition compared to this compound.

Survival Benefit in a Disseminated AML Model

In a disseminated MV4-11 AML mouse model, this compound demonstrated a significant survival advantage over decitabine.

Safety and Tolerability: A Key Differentiator

A significant advantage of this compound appears to be its improved safety profile, likely stemming from its selective, non-DNA-damaging mechanism.

Effects on Hematological Parameters in Vivo

ParameterThis compoundDecitabine
Neutrophils Reductions at higher doses, which recovered after drug withdrawal.Significantly reduced.
Red Blood Cells Reductions at higher doses, which recovered after drug withdrawal.Significantly reduced.
Platelets Reductions at higher doses, which recovered after drug withdrawal.Significantly reduced.

Experimental Protocols

DNMT1 Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified DNMT1 enzyme.

  • Methodology: Recombinant human DNMT1 is incubated with a hemi-methylated DNA substrate and the methyl donor S-adenosyl-L-methionine (SAM), in the presence of varying concentrations of the inhibitor. The transfer of a methyl group to the DNA substrate is quantified, typically using a radioactivity-based or ELISA-like detection method. The IC50 value is calculated from the dose-response curve.

Cell Viability (MTT) Assay

  • Objective: To assess the effect of the compound on the metabolic activity of cancer cell lines as an indicator of cell viability.

  • Methodology: Cancer cells are seeded in 96-

(S)-GSK-3685032: A Comparative Analysis of a Potent DNMT1 Inhibitor for Inducing DNA Hypomethylation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial analysis sought to confirm a lack of DNA hypomethylation with (S)-GSK-3685032. However, extensive experimental evidence demonstrates the contrary. This compound is a potent, first-in-class, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1) designed specifically to induce DNA hypomethylation.[1][2][3][4][5] This guide will, therefore, compare this compound to other DNA hypomethylating agents, presenting the robust evidence of its primary mechanism of action.

This compound is a highly selective, non-covalent inhibitor of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.[1][6] Its mechanism offers a distinct advantage over traditional hypomethylating agents (HMAs) like decitabine (DAC) and azacytidine (AZA), which are nucleoside analogs that incorporate into DNA, trap DNMT enzymes irreversibly, and can lead to significant DNA damage and dose-limiting toxicities.[2][7] this compound's reversible, non-covalent action allows for potent and durable DNA hypomethylation with improved tolerability.[2][7]

Comparative Performance Data

The following tables summarize the quantitative data comparing this compound to other relevant compounds.

Table 1: Inhibitory Activity against DNMT Enzymes

CompoundTargetIC₅₀ (μM)SelectivityMechanism of Action
This compound DNMT1 0.036 >2,500-fold vs DNMT3A/3B Reversible, non-covalent, competes with hemi-methylated DNA
Decitabine (DAC)DNMT1, DNMT3A, DNMT3BNot applicablePan-inhibitorIrreversible, covalent trapping via DNA incorporation
Azacytidine (AZA)DNMT1, DNMT3A, DNMT3BNot applicablePan-inhibitorIrreversible, covalent trapping via DNA/RNA incorporation
SGI-1027DNMT1, DNMT3A, DNMT3B0.25 (DNMT1)Less selective than GSK-3685032Reversible, non-covalent
RG108DNMTs0.2-0.5Low potency and selectivityReversible, non-covalent

Data compiled from sources[1][6][7][8][9].

Table 2: Cellular and In Vivo Effects

CompoundEffect on Global DNA MethylationAnti-proliferative Activity (Median gIC₅₀ in hematologic cancer cell lines)Key In Vivo Outcome
This compound Robust, dose-dependent hypomethylation (up to 83% reduction) 0.64 μM Superior tumor regression and survival in AML models with improved tolerability vs. Decitabine
Decitabine (DAC)Significant hypomethylation (up to 70% reduction)Varies by cell lineEfficacious but with notable toxicity to normal cells

Data compiled from sources[1][2][4][7][9].

Signaling Pathways and Mechanism of Action

This compound functions by directly inhibiting the maintenance activity of DNMT1. During DNA replication, DNMT1 recognizes hemi-methylated DNA strands and methylates the newly synthesized strand, thus propagating the methylation pattern. This compound competes with the DNMT1 active-site loop for access to this hemi-methylated DNA, preventing the methylation of the daughter strand.[2][7] This leads to a passive, replication-dependent loss of methylation, ultimately resulting in DNA hypomethylation and the reactivation of silenced genes, including tumor suppressor genes and immune-related genes.[1][7]

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_maintenance Maintenance Methylation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome parent_DNA Parent DNA (Methylated CpG) hemi_DNA Hemi-methylated DNA parent_DNA->hemi_DNA Replication Fork DNMT1 DNMT1 Enzyme hemi_DNA->DNMT1 methylated_DNA Fully Methylated Daughter DNA DNMT1->methylated_DNA Methylation hypomethylated_DNA Hypomethylated Daughter DNA DNMT1->hypomethylated_DNA SAM SAM (Methyl Donor) SAM->DNMT1 GSK3685032 This compound GSK3685032->DNMT1 Inhibits gene_reactivation Gene Reactivation (e.g., Tumor Suppressors) hypomethylated_DNA->gene_reactivation immune_pathways Immune Pathway Activation hypomethylated_DNA->immune_pathways

Caption: Mechanism of DNMT1 inhibition by this compound leading to DNA hypomethylation.

Experimental Protocols

The assessment of DNA hypomethylation induced by this compound involves quantifying global or locus-specific DNA methylation levels. A standard experimental workflow is detailed below.

Protocol: Analysis of DNA Methylation via Bisulfite Sequencing

This protocol provides a high-level overview of the gold standard method for methylation analysis.[10][11]

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., MV4-11, HCT-116) under standard conditions.

    • Treat cells with a dose range of this compound (e.g., 3.2 nM to 10,000 nM) or a vehicle control for a specified time course (e.g., 2 to 6 days).[1][12]

    • Harvest cells and extract genomic DNA using a commercial kit.

  • Bisulfite Conversion:

    • Treat 500ng - 1µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[11]

    • Purify the converted DNA.

  • Library Preparation and Sequencing:

    • For genome-wide analysis (WGBS) or reduced representation analysis (RRBS), prepare sequencing libraries from the bisulfite-converted DNA.

    • Perform high-throughput sequencing on a platform like Illumina.[10][13]

  • Data Analysis:

    • Perform quality control on raw sequencing reads.

    • Align reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).[13]

    • Calculate the methylation level for each CpG site by determining the ratio of methylated reads (C) to total reads (C+T).

    • Identify differentially methylated regions (DMRs) between treated and control samples.

  • Alternative Locus-Specific Analysis:

    • For specific genes, design PCR primers for the bisulfite-converted DNA.

    • Amplify the target region and analyze using methods like Pyrosequencing or Sanger sequencing to quantify methylation at specific CpG sites.[14]

Methylation_Analysis_Workflow start Cancer Cell Culture treatment Treatment with This compound or Vehicle start->treatment extraction Genomic DNA Extraction treatment->extraction bisulfite Sodium Bisulfite Conversion extraction->bisulfite library_prep Sequencing Library Preparation bisulfite->library_prep sequencing High-Throughput Sequencing (e.g., WGBS) library_prep->sequencing alignment Alignment to Reference Genome sequencing->alignment methylation_call Calculate Methylation Levels (% 5mC) alignment->methylation_call dmr Identify Differentially Methylated Regions (DMRs) methylation_call->dmr

Caption: Experimental workflow for analyzing DNA methylation changes after drug treatment.

References

Inactive Enantiomer (S)-GSK-3685032 Shows No Significant DNMT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Published studies demonstrate that (S)-GSK-3685032, the (S)-enantiomer of the potent DNA methyltransferase 1 (DNMT1) inhibitor GSK3685032, is biologically inactive. Serving as a crucial negative control in pivotal studies, this compound has failed to elicit the biochemical and cellular effects observed with its active (R)-enantiomer, confirming the stereospecificity of DNMT1 inhibition.

The primary evidence for the inactivity of the stereoisomer of GSK3685032 comes from a landmark 2021 study published in Nature Cancer by Pappalardi and colleagues. While the publication primarily focuses on the discovery and characterization of the active compound, GSK3685032 (the (R)-enantiomer), it utilizes a closely related inactive analog, GSK3510477, for comparative experiments. It is understood that this compound is the corresponding inactive enantiomer used as a control.

Comparative Analysis of Active vs. Inactive Enantiomers

The following tables summarize the comparative data, highlighting the stark contrast in activity between the active (R)-GSK-3685032 and its inactive counterpart.

CompoundTargetIC50 (µM)Potency
(R)-GSK-3685032DNMT10.036Potent and highly selective inhibitor
This compound/GSK3510477DNMT1>50Inactive

Table 1: Biochemical Activity Comparison. The half-maximal inhibitory concentration (IC50) demonstrates the potent inhibition of DNMT1 by (R)-GSK-3685032, whereas the inactive analog shows no significant inhibition at concentrations up to 50 µM.

Assay(R)-GSK-3685032This compound/GSK3510477
Cellular Proliferation (MV4-11 cells) Potent growth inhibitionNo effect on cell growth
Caspase 3/7 Activity (MV4-11 cells) Dose-dependent increase, indicating apoptosis inductionNo change in caspase activity
DNMT1 Thermal Stabilization Stabilizes DNMT1, indicating target engagementFails to stabilize DNMT1
DNA Methylation Induces loss of DNA methylationNo change in DNA methylation status
Gene Expression Causes significant transcriptional changesNo significant transcriptional changes

Table 2: Cellular Activity Comparison. In cellular assays, (R)-GSK-3685032 demonstrates clear biological effects consistent with DNMT1 inhibition, while the inactive analog has no observable impact.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Pappalardi et al. (2021) study, which form the basis of the comparison.

DNMT1 Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (SAM) to a biotinylated DNA substrate by DNMT1.

  • Procedure:

    • Reactions were conducted in 384-well plates.

    • Each well contained DNMT1 enzyme, the biotinylated hemi-methylated DNA substrate, and a mixture of unlabeled and [³H]-SAM.

    • Compounds were added at varying concentrations.

    • The reaction was incubated to allow for enzymatic activity.

    • Streptavidin-coated scintillation proximity assay (SPA) beads were added. These beads bind to the biotinylated DNA.

    • When a [³H]-methyl group is incorporated into the DNA, the bead emits light upon radioactive decay, which is detected by a microplate scintillation counter.

    • Inhibition of DNMT1 activity results in a decreased signal.

Cellular Thermal Shift Assay (CETSA)

This assay was used to confirm target engagement in a cellular context.

  • Principle: The binding of a ligand to a protein can increase its thermal stability.

  • Procedure:

    • Cells (e.g., MV4-11) were treated with the test compound or vehicle.

    • The cells were then heated to a range of temperatures to induce protein denaturation and aggregation.

    • Cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation.

    • The amount of soluble DNMT1 remaining at each temperature was quantified by Western blotting or other protein detection methods.

    • A compound that binds and stabilizes DNMT1 will result in more soluble protein at higher temperatures compared to the vehicle control.

Cell Proliferation and Caspase Activity Assays

These assays assessed the phenotypic effects of the compounds on cancer cell lines.

  • Cell Proliferation:

    • MV4-11 cells were seeded in multi-well plates.

    • Cells were treated with serial dilutions of the compounds or vehicle control.

    • Cell viability was measured at different time points (e.g., daily for 6 days) using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Caspase 3/7 Activity:

    • MV4-11 cells were treated with the compounds as in the proliferation assay.

    • Caspase-Glo® 3/7 reagent was added at various time points.

    • The reagent contains a luminogenic substrate for activated caspases 3 and 7. Cleavage of the substrate by the caspases results in a luminescent signal that is proportional to caspase activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of DNMT1 inhibition and the workflow for evaluating compound activity.

DNMT1_Inhibition_Pathway cluster_DNMT1 DNMT1 Catalytic Cycle cluster_Inhibition Inhibition Mechanism SAM SAM (Methyl Donor) DNMT1 DNMT1 SAM->DNMT1 Binds SAH SAH DNMT1->SAH Releases Full_DNA Fully-methylated DNA DNMT1->Full_DNA Releases Hemi_DNA Hemi-methylated DNA Hemi_DNA->DNMT1 Binds Active_Inhibitor (R)-GSK-3685032 Active_Inhibitor->DNMT1 Binds & Inhibits Inactive_Enantiomer This compound Inactive_Enantiomer->DNMT1 No Binding

Figure 1: Mechanism of DNMT1 Inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays Biochem_Start Compound Synthesis ((R) and (S) enantiomers) DNMT1_Assay DNMT1 Enzymatic Assay (IC50 Determination) Biochem_Start->DNMT1_Assay TSA Thermal Shift Assay (Target Engagement) Biochem_Start->TSA Proliferation Cell Proliferation Assay Cell_Culture Cancer Cell Line Culture (e.g., MV4-11) Cell_Culture->Proliferation Caspase Caspase Activity Assay Cell_Culture->Caspase Methylation DNA Methylation Analysis Cell_Culture->Methylation Gene_Expression Gene Expression Profiling Cell_Culture->Gene_Expression

A Comparative Guide to (S)-GSK-3685032 and Other Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, precision and selectivity are paramount. This guide provides a comprehensive cross-validation of the experimental results of (S)-GSK-3685032, a potent and selective DNA methyltransferase 1 (DNMT1) inhibitor, with other key epigenetic modulators.[1][2][3][4] We will delve into a direct comparison with established DNMT inhibitors, decitabine and azacitidine, and further contrast its mechanistic class with representative Bromodomain and Extra-Terminal (BET) domain inhibitors. This analysis aims to equip researchers with the critical data necessary to make informed decisions in their discovery and development programs.

Section 1: this compound and DNMT Inhibitors: A Head-to-Head Comparison

This compound is a first-in-class, non-covalent, and reversible inhibitor of DNMT1 with high selectivity.[1][2] Unlike the nucleoside analogs decitabine and azacitidine, which are incorporated into DNA and lead to irreversible inhibition of all DNMTs, this compound offers a more targeted approach to demethylation.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo performance metrics of this compound, decitabine, and azacitidine.

Inhibitor Target(s) Mechanism of Action IC50 (DNMT1) Cellular Potency (Median Growth IC50)
This compound DNMT1Non-covalent, reversible, selective0.036 µM[1][5]0.64 µM (across various cancer cell lines)[1]
Decitabine DNMT1, DNMT3A, DNMT3BCovalent, irreversible, non-selective~0.1-0.3 µM (for complete DNMT1 depletion)[6]Varies by cell line
Azacitidine DNMT1, DNMT3A, DNMT3BCovalent, irreversible, non-selective~1 µM (for complete DNMT1 depletion)[6]Varies by cell line
Inhibitor In Vivo Model Dosing Key Outcomes
This compound MV4-11 or SKM-1 xenografts1-45 mg/kg, s.c. twice daily for 28 daysDose-dependent tumor growth inhibition and regression at ≥30 mg/kg[1]
Decitabine AML models20 mg/m²/day for 5 days (clinical)Induces DNA hypomethylation and shows clinical benefit in hematologic malignancies[4]
Azacitidine AML/MDS models75 mg/m²/day for 7 days (clinical)[7]Demonstrates clinical benefit in hematologic malignancies[4]

Section 2: Distinguishing DNMT and BET Inhibition

While both DNMT and BET inhibitors are classes of epigenetic modulators, they target distinct mechanisms of gene regulation. DNMT inhibitors, like this compound, act on the "writers" of the epigenetic code by preventing DNA methylation. In contrast, BET inhibitors target the "readers" of this code, the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which recognize acetylated histones to promote gene transcription.[8][9] This fundamental difference in their mechanism of action leads to distinct downstream effects and therapeutic applications.

Comparative Overview of BET Inhibitors

To provide a broader context for epigenetic modulation, the following table summarizes the properties of three well-characterized BET inhibitors: JQ1 (a pan-BET inhibitor), OTX015 (a clinical-stage pan-BET inhibitor), and ABBV-744 (a BD2-selective inhibitor).

Inhibitor Target(s) Mechanism of Action IC50 (BRD4) Cellular Potency (GI50)
JQ1 BRD2, BRD3, BRD4, BRDT (BD1 & BD2)Reversible, competitiveBD1: 77 nM, BD2: 33 nM[10]Varies by cell line
OTX015 BRD2, BRD3, BRD4 (BD1 & BD2)Reversible, competitive92-112 nM (for interaction with AcH4)[11]60-200 nM (hematologic malignancies)[11]
ABBV-744 BRD2, BRD3, BRD4, BRDT (BD2 selective)Reversible, competitive4-18 nM (for BDII domain)[12]Varies by cell line

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the cross-validation of scientific findings. Below are methodologies for key assays used to characterize DNMT and BET inhibitors.

Cell Viability Assay (MTS/CellTiter-Glo)
  • Objective: To determine the anti-proliferative effect of the inhibitors on cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

    • Measure absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Western Blotting
  • Objective: To assess the effect of inhibitors on the expression levels of target proteins (e.g., DNMT1, c-MYC).

  • Methodology:

    • Treat cells with the inhibitor at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Methodology:

    • Implant cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the inhibitor or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) at a predetermined dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Section 4: Visualizing Molecular Pathways and Workflows

Understanding the intricate signaling pathways and experimental processes is facilitated by clear visual representations.

DNMT1 Inhibition Signaling Pathway

DNMT1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Molecular Components DNA_Replication DNA Replication DNMT1 DNMT1 DNA_Replication->DNMT1 Maintains Methylation Gene_Expression Gene Expression Tumor_Suppressor_Genes Tumor Suppressor Genes Oncogenes Oncogenes GSK3685032 This compound GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes DNA_Methylation->Tumor_Suppressor_Genes Silences DNA_Methylation->Oncogenes Activates

Caption: Mechanism of DNMT1 inhibition by this compound.

BET Inhibition Signaling Pathway

BET_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Molecular Components Transcription_Activation Transcription Activation Oncogene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Activation->Oncogene_Expression Cell_Proliferation Cell Proliferation Oncogene_Expression->Cell_Proliferation BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Proteins BET Proteins (BRD2/3/4) BET_Inhibitor->BET_Proteins Displaces Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Proteins Recruits Transcriptional_Machinery->Transcription_Activation Initiates

Caption: General mechanism of action for BET inhibitors.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow Start Start: Inhibitor Synthesis and Purification Biochemical_Assay Biochemical Assays (e.g., Enzyme Inhibition, Binding Affinity) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Viability, Apoptosis, Target Engagement) Biochemical_Assay->Cell_Based_Assay In_Vivo_PKPD In Vivo Pharmacokinetics/ Pharmacodynamics Cell_Based_Assay->In_Vivo_PKPD In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) In_Vivo_PKPD->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment End End: Candidate Selection Toxicity_Assessment->End

Caption: A typical preclinical experimental workflow.

References

A Researcher's Guide to Enantiomeric Purity: Assessment and Impact on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of chemical research, and particularly in drug development, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance can lead to vastly different biological activities. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some infamous cases, dangerously toxic.[1][2] Consequently, the accurate assessment of enantiomeric purity is not merely a procedural step but a critical determinant of experimental validity, safety, and efficacy.[3]

This guide provides an objective comparison of modern analytical techniques for determining enantiomeric purity and explores the profound impact of this purity on experimental and clinical outcomes.

Comparing Analytical Methods for Enantiomeric Purity Determination

The separation and quantification of enantiomers rely on creating a chiral environment where the two forms interact differently.[4] The most prevalent and powerful techniques employed today are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Key Analytical Method Comparison
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Agents (CDA/CSA)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[5]Differential interaction with a CSP using a supercritical fluid (typically CO₂) as the primary mobile phase.[6]Formation of diastereomeric complexes with distinct NMR signals. This can be through covalent bonding (Chiral Derivatizing Agent) or non-covalent interaction (Chiral Solvating Agent).[7]
Typical Analysis Time 10-30 minutes per sample.[8]1-5 minutes per sample, offering higher throughput.[6][9]5-15 minutes per sample.[7]
Primary Advantage Gold standard method; high resolution and well-established.[5]Fast analysis, lower organic solvent consumption, and complementary selectivity to HPLC.[9]Rapid method development, no chromatographic separation needed.[10]
Limitations Longer analysis times and higher consumption of potentially toxic organic solvents compared to SFC.[9]Requires specialized instrumentation; sample solubility in the mobile phase can be a challenge.[11]Lower sensitivity and precision compared to chromatographic methods; requires a molar excess of the chiral agent.[7]
Typical Instrumentation HPLC system with a UV or Mass Spectrometry (MS) detector and a chiral column.[6]SFC system with a back-pressure regulator and a UV or MS detector.[6]High-resolution NMR spectrometer.[5]

Experimental Protocols

Reproducibility in science hinges on detailed methodologies. Below are foundational protocols for the key analytical techniques discussed.

Protocol 1: Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric purity of a chiral drug using normal-phase HPLC.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., derivatized cellulose or amylose).[5]

Reagents:

  • HPLC-grade n-hexane and 2-propanol (IPA).

  • Additive (if needed): 0.1% Diethylamine (DEA) for basic compounds or 0.1% Trifluoroacetic Acid (TFA) for acidic compounds.[8]

  • Analyte sample and reference standards for both enantiomers.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase mixture, for example, 90:10 (v/v) n-hexane:IPA. Add the appropriate additive if required.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution before injection.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Protocol 2: Enantiomeric Purity by Chiral SFC

Objective: To achieve a fast separation of enantiomers using SFC.

Instrumentation:

  • SFC system with pumps for CO₂ and a co-solvent, an autosampler, a column oven, a back-pressure regulator, and a UV detector.[12]

  • Polysaccharide-based chiral column.[6]

Reagents:

  • SFC-grade CO₂.

  • HPLC-grade methanol (MeOH) as a co-solvent.

  • Additive (if needed): 0.5-1% DEA or TFA in the co-solvent.[11]

  • Analyte sample.

Procedure:

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) to a concentration of ~1 mg/mL.[11]

  • Chromatographic Conditions:

    • Co-solvent: 5-40% Methanol.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at a suitable wavelength.

  • Analysis: Equilibrate the system. Inject the sample and record the chromatogram.

  • Data Analysis: Calculate the enantiomeric purity as described for the HPLC method.

Protocol 3: Enantiomeric Purity by ¹H NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric purity of a chiral amine using ¹H NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA), for example, (R)-1,1'-bi-2-naphthol.[5]

  • Chiral amine sample.

Procedure:

  • Sample Preparation: Place a known quantity of the chiral amine into an NMR tube. Add a molar excess of the CSA. Dissolve the mixture in the deuterated solvent.[5]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an adequate relaxation delay (d1) for accurate integration.

  • Data Analysis: Identify a proton signal of the analyte that is well-resolved into two distinct peaks (or sets of peaks) corresponding to the two transient diastereomeric complexes. Carefully integrate these signals. The ratio of the integrals corresponds directly to the enantiomeric ratio of the sample.

Visualizing Experimental Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Prepare Mobile Phase Equilibrate Equilibrate Column Prep->Equilibrate Sample Dissolve & Filter Sample Inject Inject Sample Sample->Inject Equilibrate->Inject Separate Separation on CSP Inject->Separate Detect Detect with UV/MS Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Figure 1: General workflow for chiral HPLC/SFC analysis.

NMR_CSA_Workflow Analyte Chiral Analyte (Enantiomeric Mixture) Mix Combine in NMR Tube Analyte->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Solvent Deuterated Solvent Solvent->Mix Complex Formation of Transient Diastereomeric Complexes Mix->Complex NMR Acquire NMR Spectrum Complex->NMR Process Integrate Distinct Signals & Determine Ratio NMR->Process

Figure 2: Workflow for NMR analysis using a Chiral Solvating Agent.

The Impact of Enantiomeric Purity on Biological Outcomes

Living systems are inherently chiral, composed of entities like L-amino acids and D-sugars.[13] This means that biological targets such as enzymes and receptors are chiral environments.[14] When a chiral drug is introduced, its enantiomers can interact with these targets differently, leading to distinct pharmacological and toxicological effects.[1][2]

One enantiomer (the eutomer) may fit perfectly into a receptor site and elicit the desired therapeutic response, while the other (the distomer) may not fit at all, fit poorly, or even bind to a completely different target, causing off-target side effects.[14][15]

A classic and tragic example is thalidomide, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen, causing severe birth defects.[1] This highlighted the critical importance of understanding the distinct biological profile of each enantiomer.

Case Study: Citalopram vs. Escitalopram

The antidepressant citalopram is a racemic mixture of R- and S-enantiomers.[14] The therapeutic effect, inhibition of serotonin reuptake, is primarily attributed to the S-enantiomer.[14] The R-enantiomer is significantly less potent.[14] This led to the development of escitalopram, a "chiral switch" drug containing only the active S-enantiomer.[2]

FeatureRacemic CitalopramEscitalopram (S-Citalopram)Impact of Purity
Composition 50:50 mixture of R- and S-citalopram.[14]Pure S-citalopram.[14]Elimination of the less active R-enantiomer.
Therapeutic Dose 20-40 mg/day.10-20 mg/day.A lower, more targeted dose is required for the same therapeutic effect.[14]
Efficacy Effective antidepressant.[14]Some studies suggest greater efficacy and a faster onset of action compared to citalopram at equivalent doses.[16]Isolating the active enantiomer can potentially improve the therapeutic index and clinical performance.[14]
Side Effect Profile Standard SSRI side effects.May offer a better side-effect profile in some patients.[14]Removing the distomer can reduce off-target effects and potential drug interactions.[14]

While not all chiral switches result in dramatically superior clinical outcomes, the case of citalopram illustrates the fundamental principle: increasing enantiomeric purity can lead to a more potent, selective, and potentially safer medication.[17][18]

Enantiomer_Interaction cluster_drug Racemic Drug cluster_target Biological Target (Chiral Receptor) cluster_outcome Biological Outcome R_Enantiomer R-Enantiomer Receptor Active Site Allosteric Site R_Enantiomer->Receptor:f1 Low Affinity / Off-Target Binding S_Enantiomer S-Enantiomer S_Enantiomer->Receptor:f0 High Affinity Binding Effect Therapeutic Effect Receptor:f0->Effect SideEffect Side Effect / No Effect Receptor:f1->SideEffect

Figure 3: Differential interaction of enantiomers with a chiral biological target.

Conclusion

The assessment of enantiomeric purity is a cornerstone of modern chemical and pharmaceutical science. As demonstrated, enantiomers can possess dramatically different biological profiles, and failing to control for enantiomeric composition can lead to misleading or erroneous experimental results, reduced therapeutic efficacy, and increased risk of toxicity.[3][19]

Researchers, scientists, and drug development professionals must employ robust and validated analytical methods—such as chiral HPLC, SFC, or NMR—to accurately quantify the enantiomeric purity of their compounds. This diligence ensures the reliability and reproducibility of experimental data and is fundamental to the development of safer, more effective medicines. The choice of a single enantiomer over a racemic mixture, supported by rigorous analysis, often represents a more refined and targeted therapeutic strategy.[14][20]

References

Safety Operating Guide

Proper Disposal of (S)-GSK-3685032: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are advised to adhere to stringent disposal protocols for the selective DNMT1 inhibitor, (S)-GSK-3685032, to ensure environmental safety and regulatory compliance. Due to its classification as a potentially hazardous chemical, all materials contaminated with this compound, as well as any unused or expired product, must be treated as hazardous chemical waste.

Essential Safety and Handling

Waste Categorization and Segregation

Proper segregation of waste is critical to ensure safe and compliant disposal.[1] Waste generated from the use of this compound should be categorized as follows:

Waste CategoryDescriptionRecommended Disposal Container
Bulk Chemical Waste Unused or expired this compound in solid or solution form.Clearly labeled, sealed, and chemical-resistant container.
Contaminated Labware Empty vials, pipette tips, and other disposable labware with trace amounts of the compound.Puncture-resistant container labeled as "Trace Chemotherapy Waste" or "Hazardous Chemical Waste".[1]
Contaminated PPE Gloves, bench paper, and other absorbent materials used during handling.Designated hazardous waste bag within a labeled, rigid outer container.
Aqueous Waste Buffer solutions or other aqueous mixtures containing this compound.Labeled, sealed, and chemical-resistant container. Do not dispose of down the drain.[2][3][4]
Solvent Waste Solutions of this compound in organic solvents (e.g., DMSO).Labeled, sealed, and chemical-resistant solvent waste container. Do not mix with incompatible solvents.[2]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is mandatory for all personnel handling this compound.

  • Waste Collection:

    • Collect all waste at the point of generation in appropriately labeled containers.

    • Ensure all containers are securely sealed to prevent leaks or spills.[2]

    • Do not overfill waste containers; fill to a maximum of 90% capacity.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][4]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste generation.[4]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for all liquid waste to prevent the spread of potential spills.[2]

    • Store away from incompatible chemicals.

  • Disposal Request:

    • Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][5][6]

    • Do not attempt to dispose of this chemical waste through regular trash or down the sanitary sewer.[2][4]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, don appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and then rinse with water.

  • Disposal: All materials used for cleanup must be disposed of as hazardous chemical waste.[1]

Experimental Workflow for Disposal

Figure 1. Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Unused Compound) D Labeled Solid Waste Container A->D B Liquid Waste (Solutions) E Labeled Liquid Waste Container B->E C Contaminated Materials (PPE, Labware) F Labeled Sharps/Labware Waste Container C->F G Designated Satellite Accumulation Area D->G E->G F->G H EHS Pickup Request G->H I Licensed Hazardous Waste Disposal H->I

Caption: Disposal Workflow for this compound

This diagram outlines the procedural flow for the safe disposal of waste generated from the use of this compound, from initial generation to final disposal by a licensed facility.

Logical Relationship of Safety Protocols

Figure 2. Interrelation of Safety and Disposal Protocols A Chemical Handling B PPE Usage A->B C Waste Segregation A->C D Spill Management A->D H Regulatory Compliance & Personnel Safety B->H E Proper Labeling C->E D->H F Secure Storage E->F G EHS Coordination F->G G->H

Caption: Interrelation of Safety and Disposal Protocols

This diagram illustrates the critical relationships between handling, safety measures, and disposal procedures to ensure overall laboratory safety and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-GSK-3685032

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of the DNMT1 inhibitor (S)-GSK-3685032 are outlined below to ensure laboratory safety and maintain compound integrity for researchers, scientists, and drug development professionals.

This compound is a potent and selective, non-covalent, reversible inhibitor of DNA methyltransferase 1 (DNMT1) utilized in cancer research.[1][2][3][4][5][6] As with any chemical compound, adherence to strict safety protocols is paramount to protect laboratory personnel and ensure the validity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety Glasses or Goggles: To protect from splashes or airborne particles.

  • Laboratory Coat: To prevent skin and clothing contamination.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to avoid direct skin contact.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and activity of this compound. The compound is typically supplied as a solid.

Reconstitution and Solvents:

For experimental use, this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][7] Sonication may be recommended to aid dissolution.[1]

Storage Conditions:

The stability of this compound in both solid and solution form is dependent on the storage temperature. To prevent degradation and maintain potency, adhere to the following storage guidelines.

FormStorage TemperatureDuration
Solid (Lyophilized)-20°CUp to 3 years[1][8]
In DMSO (Stock Solution)-80°CUp to 2 years[4]
In DMSO (Stock Solution)-20°CUp to 1 month[2][9]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[2][8]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused compound and solutions should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Signaling Pathway and Experimental Workflow

This compound acts as an inhibitor of DNMT1, a key enzyme in the maintenance of DNA methylation patterns. By inhibiting DNMT1, the compound leads to a reduction in DNA methylation, which can result in the re-expression of tumor suppressor genes and inhibition of cancer cell growth.

DNMT1_Inhibition_Pathway cluster_0 Mechanism of this compound GSK3685032 This compound DNMT1 DNMT1 (DNA Methyltransferase 1) GSK3685032->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Gene_Expression Tumor Suppressor Gene Re-expression DNA_Methylation->Gene_Expression Suppresses Cell_Growth Inhibition of Cancer Cell Growth Gene_Expression->Cell_Growth Leads to Experimental_Workflow cluster_1 Experimental Workflow Prep Prepare this compound Stock Solution (in DMSO) Treat Treat Cells with Varying Concentrations Prep->Treat Culture Culture Cancer Cell Lines Culture->Treat Incubate Incubate for Defined Time Period Treat->Incubate Analyze Analyze Cellular Effects (e.g., Viability, Gene Expression) Incubate->Analyze

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.